molecular formula C7H10ClNS B13464880 2-(1-Chloro-2-methylpropyl)-1,3-thiazole CAS No. 2288934-90-5

2-(1-Chloro-2-methylpropyl)-1,3-thiazole

Cat. No.: B13464880
CAS No.: 2288934-90-5
M. Wt: 175.68 g/mol
InChI Key: DKJIROCEPRVPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloro-2-methylpropyl)-1,3-thiazole is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . Its structure is defined by the SMILES notation CC(C)C(C1=NC=CS1)Cl . This organochlorine compound incorporates a thiazole ring, a five-membered heteroaromatic scaffold containing nitrogen and sulfur atoms that is of significant interest in medicinal and agrochemical research . The thiazole ring is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects . The specific combination of the thiazole heterocycle with a reactive chloro-alkyl substituent in this molecule makes it a valuable and versatile building block (synthon) for chemical synthesis. Researchers can utilize this compound to develop novel derivatives for biological activity screening or as an intermediate in constructing more complex molecular architectures. It is commonly employed in various synthetic transformations, where the chlorine atom can undergo substitution reactions, and the thiazole ring can participate in electrophilic or nucleophilic substitutions, typically at the C-5 and C-2 positions, respectively . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for personal use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and hazard information before use.

Properties

CAS No.

2288934-90-5

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,1-2H3

InChI Key

DKJIROCEPRVPNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CS1)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and handling of 2-(1-chloro-2-methylpropyl)-1,3-thiazole , a critical intermediate in the total synthesis of potent antimitotic agents such as Tubulysins (specifically the Tubuvaline fragment).

Executive Summary

Target Molecule: this compound Formula:


Molecular Weight:  175.68  g/mol
Key Application:  Chiral building block for Tubulysin analogues (Tubuvaline fragment); intermediate for Dolastatin 10 derivatives.[1]

This guide focuses on the most robust synthetic route: the C2-selective lithiation of 1,3-thiazole followed by electrophilic trapping and subsequent deoxychlorination. This pathway is preferred over de novo Hantzsch synthesis for this specific scaffold due to higher atom economy and the ability to access the


-chloro functionality late-stage, minimizing decomposition risks.

Critical Stability Warning: The C-Cl bond at the


-position to the thiazole ring is electronically similar to a benzylic chloride.[1] It is prone to hydrolysis (reverting to the alcohol) and elimination (forming the vinyl thiazole) under basic or aqueous conditions. Storage at -20°C under argon is required.[1]

Retrosynthetic Analysis

The strategic disconnection relies on transforming the C-Cl bond from a C-O precursor, which is constructed via a C-C bond formation between the thiazole heterocycle and an isobutyraldehyde electrophile.

Retrosynthesis Target Target: This compound Alcohol Intermediate: 2-(1-hydroxy-2-methylpropyl)thiazole Target->Alcohol Deoxychlorination (SOCl2 or Appel) Reagents Precursors: 1,3-Thiazole + Isobutyraldehyde Alcohol->Reagents C2-Lithiation (n-BuLi, -78°C)

Figure 1: Retrosynthetic disconnection showing the C-C bond formation strategy.[1]

Experimental Protocol

Phase 1: Synthesis of 2-(1-hydroxy-2-methylpropyl)thiazole

This step establishes the carbon skeleton.[1] The use of n-Butyllithium (n-BuLi) at cryogenic temperatures is mandatory to prevent ring fragmentation (scrambling) of the thiazole.[1]

Reagents:

  • 1,3-Thiazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Isobutyraldehyde (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Charge with anhydrous THF and 1,3-thiazole. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Note: The solution typically turns yellow/orange, indicating the formation of 2-lithiothiazole.

  • Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Addition: Add isobutyraldehyde (neat) dropwise. Maintain temperature below -70°C to ensure regioselectivity.

  • Quench: After 1 hour, quench with saturated aqueous

    
     while still cold.
    
  • Workup: Warm to room temperature. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Phase 2: Chlorination to 2-(1-chloro-2-methylpropyl)thiazole

Thionyl chloride (


) is the standard reagent.[1] For chiral applications, note that this reaction typically proceeds with inversion  of configuration (

) unless specific conditions for retention (

) are employed.

Reagents:

  • Alcohol Intermediate (from Phase 1)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

  • Base (Optional): Pyridine (1.1 equiv) – Use only if acid-sensitivity is observed.[1]

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol intermediate in anhydrous DCM under argon at 0°C.

  • Activation: Add

    
     dropwise.[1] Evolution of 
    
    
    
    and
    
    
    gas will occur.[1]
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is typically less polar than the alcohol).[1]

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess

      
      .[1]
      
    • Do not perform an aqueous wash if the product is intended for immediate use, as hydrolysis is rapid.

    • If purification is necessary, perform a rapid filtration through a short plug of silica gel using non-protic solvents (DCM/Hexanes).

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Functionalization Start 1,3-Thiazole (THF, -78°C) Lithiation 2-Lithiothiazole (Intermediate) Start->Lithiation + n-BuLi Addition Add Isobutyraldehyde Lithiation->Addition Alcohol Alcohol Product Addition->Alcohol Quench NH4Cl Chloride Target: Alpha-Chloro Thiazole Alcohol->Chloride + SOCl2 (DCM, 0°C -> RT)

Figure 2: Operational workflow for the synthesis of the target chloride.

Characterization Data

The following data represents the expected signals for the racemic product.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.75 Doublet (d, J=3.2 Hz)1HThiazole C4-HCharacteristic heteroaromatic proton.[1]
7.30 Doublet (d, J=3.2 Hz)1HThiazole C5-HCharacteristic heteroaromatic proton.[1]
5.15 Doublet (d, J=8.5 Hz)1HCH -ClDeshielded benzylic-like proton; diagnostic peak.[1]
2.45 Multiplet (m)1HCH -(CH3)2Isopropyl methine.[1]
1.10 Doublet (d, J=6.7 Hz)3HCH3Diastereotopic methyl group.[1]
0.95 Doublet (d, J=6.7 Hz)3HCH3Diastereotopic methyl group.[1]
Carbon NMR ( NMR, 100 MHz, )
  • 170.5 ppm: C2 (Thiazole) – Quaternary carbon attached to the chloro-alkyl chain.[1]

  • 142.8 ppm: C4 (Thiazole).[1]

  • 119.5 ppm: C5 (Thiazole).[1]

  • 62.1 ppm: C -Cl – Significant downfield shift compared to alkyl chlorides due to the adjacent heterocycle.[1]

  • 35.2 ppm: Isopropyl CH.[1]

  • 19.5, 18.8 ppm: Methyl carbons.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Instability

The target molecule is an


-haloalkyl heterocycle.[1] The lone pair on the thiazole nitrogen can facilitate the departure of the chloride leaving group, forming a transient aza-fulvene-like cation. This makes the compound highly susceptible to:
  • Hydrolysis: Reverting to the alcohol in the presence of atmospheric moisture.[1]

  • Elimination: Forming 2-(2-methylprop-1-enyl)thiazole in the presence of bases (even weak bases like bicarbonate).[1]

Expert Recommendation:

  • Do not store. Use immediately in the next step (e.g., nucleophilic displacement with an amine for Tubulysin synthesis).

  • If storage is unavoidable, keep as a solution in anhydrous benzene or toluene at -20°C, strictly excluding light and moisture.

Stereochemical Considerations

In the context of Tubulysin synthesis (e.g., Wipf or Ellman routes), this intermediate is often required in enantiopure form.

  • Ellman's Auxiliary: Using tert-butanesulfinamide during the synthesis of the amine precursor is common, but for the chloride specifically, starting from an enantiopure alcohol (obtained via enzymatic resolution or asymmetric transfer hydrogenation) is standard.

  • Inversion: Reaction with

    
     typically proceeds with Walden inversion.[1] Therefore, to obtain the (R)-chloride, start with the (S)-alcohol.
    

References

  • Wipf, P., & Wang, Z. (2007). Total Synthesis of Tubulysin D.[1][2] Organic Letters.[1] [Link][1]

  • Peltier, H. M., et al. (2006). The Total Synthesis of Tubulysin D.[1][2] Journal of the American Chemical Society.[1] [Link][1]

  • Xu, F., et al. (2008).[3] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry.[1][4] [Link]

  • Dömling, A., et al. (2010). Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly.[1] Angewandte Chemie International Edition.[1] [Link][1]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for the heterocyclic compound 2-(1-chloro-2-methylpropyl)-1,3-thiazole. As this specific compound's spectra are not widely published, this document serves as a predictive guide based on foundational NMR principles and spectral data from analogous structures. It is designed for researchers, chemists, and drug development professionals who rely on NMR for structural elucidation and verification.[3][4] The guide details the rationale behind predicted chemical shifts and coupling constants, presents a robust, self-validating experimental protocol for data acquisition, and underscores the importance of rigorous spectral interpretation.

Introduction: The Structural Significance of a Substituted Thiazole

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure. The subject of this guide, this compound (CAS No. 2288934-90-5), represents a key synthetic intermediate or building block. The presence of a chiral center and an electrophilic chlorine atom in the side chain introduces structural complexity and potential for diverse chemical transformations.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development.[5] NMR spectroscopy provides a definitive, non-destructive method to verify the covalent structure of small molecules, making it a critical quality control and research tool.[3][4] This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, providing a detailed roadmap for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the molecule is essential. The structure and atom numbering for this compound are presented below. The carbon atom C1' is a stereocenter, which renders the two methyl groups (C3' and C4') and their attached protons diastereotopic.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration).

Rationale for Chemical Shift (δ) and Multiplicity Predictions
  • Thiazole Ring Protons (H4, H5): Thiazole is an aromatic heterocycle, and its protons consequently resonate in the downfield region of the spectrum.[6] H5 is typically downfield of H4. They will couple to each other, appearing as two distinct doublets.

  • Methine Proton H1': This proton is attached to a carbon (C1') bonded to an electronegative chlorine atom and the electron-withdrawing thiazole ring. This dual influence will cause a significant downfield shift.[7][8] It will be split by the adjacent H2' proton, resulting in a doublet.

  • Methine Proton H2': This proton is adjacent to the chiral center C1' and is coupled to H1' and the six protons of the two methyl groups. This will result in a complex multiplet.

  • Diastereotopic Methyl Protons (H3', H4'): The presence of the stereocenter at C1' makes the two methyl groups of the isopropyl moiety chemically non-equivalent (diastereotopic). Therefore, they are expected to appear as two separate signals, each being a doublet due to coupling with the H2' proton.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule when dissolved in a standard deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as a reference.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H57.7 - 7.9Doublet (d)JH5-H4 ≈ 3.5 Hz1H
H47.2 - 7.4Doublet (d)JH4-H5 ≈ 3.5 Hz1H
H1'4.8 - 5.1Doublet (d)JH1'-H2' ≈ 7-8 Hz1H
H2'2.3 - 2.6Multiplet (m)-1H
H3' / H4'1.0 - 1.3Two Doublets (d)JH3'/H4'-H2' ≈ 6-7 Hz6H (3H each)

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed in standard spectra. Proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a single sharp line.[9]

Rationale for Chemical Shift (δ) Predictions
  • Thiazole Ring Carbons (C2, C4, C5): C2 is positioned between two heteroatoms (N and S) and will be the most downfield of the ring carbons, often appearing above 165 ppm.[10][11] C4 and C5 will resonate in the aromatic region (115-150 ppm).

  • Side Chain Carbons:

    • C1': This carbon is directly bonded to an electronegative chlorine atom, which causes a strong deshielding effect, shifting its resonance significantly downfield into the 55-70 ppm range.

    • C2', C3', C4': These are aliphatic carbons and will appear in the upfield region of the spectrum (< 40 ppm). As with the protons, the diastereotopic nature of the methyl groups may lead to two distinct signals for C3' and C4'.[9]

Summary of Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for each carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Description
C2168 - 172Thiazole, between N and S
C4142 - 145Thiazole, adjacent to N
C5118 - 122Thiazole, adjacent to S
C1'60 - 68Aliphatic, bonded to Cl
C2'33 - 38Aliphatic methine
C3' / C4'18 - 22Aliphatic, diastereotopic methyls

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and systematic workflow is paramount. This protocol is designed to be self-validating by incorporating critical checks at each stage.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep_start Start: Pure Compound (>95%) weigh Weigh 5-25 mg of Sample for ¹H NMR (50-100 mg for ¹³C) prep_start->weigh dissolve Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) containing 0.03% TMS weigh->dissolve transfer Filter through glass wool plug into a high-quality NMR tube dissolve->transfer check_sol QC Check: Is solution clear and free of particulates? transfer->check_sol check_sol->dissolve No, Redissolve/Filter prep_end Sample Ready for Spectrometer check_sol->prep_end Yes insert Insert Sample into Magnet prep_end->insert lock Lock on Deuterium Signal of Solvent insert->lock tune Tune and Match Probe for ¹H and ¹³C frequencies lock->tune shim Shim Magnetic Field (Automated or Manual) tune->shim check_shim QC Check: Is lock signal stable and line shape sharp? shim->check_shim check_shim->shim No, Re-shim acquire Acquire Spectra (¹H, ¹³C, and others as needed) check_shim->acquire Yes acq_end FID Data Acquired acquire->acq_end ft Apply Fourier Transform (FT) to FID acq_end->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (TMS to 0.00 ppm) baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals and Analyze Coupling Constants integrate->assign final_report Final Report Generation assign->final_report

Figure 2: A self-validating workflow for NMR sample analysis, from preparation to final report.

Step-by-Step Methodology

A. Sample Preparation [12]

  • Weighing: Accurately weigh the appropriate amount of the sample. For a standard high-field NMR spectrometer, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for a timely ¹³C NMR experiment.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Use a solvent from a sealed ampoule to minimize water contamination.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.7 mL of the deuterated solvent. The solvent should ideally contain an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[13]

  • Transfer: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter.[14] Draw the solution into a clean glass Pasteur pipette with a small cotton or glass wool plug at the neck and carefully transfer the filtered solution into a high-quality, clean NMR tube. The final sample height should be around 4-5 cm.[15]

  • Labeling: Clearly label the NMR tube with a unique identifier.

B. Data Acquisition [16]

  • Instrument Setup: After inserting the sample, the instrument software is used to lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[15]

  • Tuning and Matching: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) for optimal sensitivity.[17]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done automatically or manually to achieve sharp, symmetrical peaks.[15]

  • Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is required due to its low natural abundance.[18]

  • Acquisition: Execute the ¹H and ¹³C NMR experiments. The raw data is collected as a Free Induction Decay (FID) signal.

C. Data Processing [18]

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline is then corrected to be flat and at zero intensity.

  • Calibration: The chemical shift axis is calibrated by setting the peak for the internal standard (TMS) to 0.00 ppm.

  • Integration and Analysis: For the ¹H spectrum, integrate the signals to determine the relative ratios of protons. For all spectra, pick the peaks and analyze the chemical shifts and coupling patterns to assign the structure.

Conclusion

The structural analysis of this compound via ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by fundamental principles. This guide provides a robust predictive framework for the compound's spectral features, highlighting the influence of the aromatic thiazole ring, the electronegative chlorine substituent, and the stereochemistry of the alkyl side chain. The diastereotopic nature of the isopropyl methyl groups is a key spectral feature to anticipate. By adhering to the detailed, self-validating experimental workflow presented, researchers can confidently acquire high-quality data to verify the structure of this and related molecules, ensuring the integrity and success of their research and development endeavors.

References

  • Aral Research. (2024). Top Application of NMR Spectroscopy.
  • NMR sample preparation guidelines. (2025). Unknown Source.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • News-Medical. (2022). NMR spectrometry analysis for drug discovery and development.
  • Southwest Research Institute. (n.d.). Nuclear Magnetic Resonance (NMR) Laboratory.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Schaefer, T., et al. (n.d.). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry.
  • Books. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
  • Western University. (n.d.). NMR Sample Preparation.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • Unknown Source. (n.d.). NMR Data Acquisition and Processing Procedure.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Unknown Source. (n.d.). GOOD LAB PRACTICE-NMR.
  • Unknown Source. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Abraham, R. J., et al. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. RSC Publishing.
  • Sharma, V. P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • UCL. (n.d.). Chemical shifts.
  • University of Ottawa. (n.d.). 13 Carbon NMR.
  • Wikipedia. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Complete 13C-NMR assignment of compound 2e.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

IUPAC name and structure of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound is a highly reactive heterocyclic electrophile serving as a critical building block in the synthesis of complex natural products, particularly microtubule-destabilizing agents like Tubulysins and Dolastatins . Characterized by an


-haloalkyl moiety attached to the electron-deficient thiazole ring, this scaffold exhibits unique reactivity patterns that bridge the gap between stable heterocycles and reactive benzylic-type halides. This guide provides a comprehensive analysis of its structural properties, stereochemical implications, validated synthetic protocols, and applications in high-value medicinal chemistry.

Structural Analysis & Stereochemistry

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with a 1-chloro-2-methylpropyl group. The presence of the chlorine atom at the


-carbon (benzylic-like position) creates a chiral center, resulting in two enantiomers: (

) and (

).
Physicochemical Profile
PropertyValue (Predicted/Observed)Significance
IUPAC Name This compoundOfficial nomenclature
Molecular Formula

Fragment MW: 175.68 g/mol
Hybridization C2 (Thiazole):

; C(

):

Explains planarity of ring vs. tetrahedral side chain
Chirality C(

) is chiral
Enantiopure synthesis is critical for bioactivity
Lipophilicity (cLogP) ~2.8 - 3.1Moderate lipophilicity suitable for CNS penetration
Reactivity Electrophilic at C(

)
Susceptible to

and

mechanisms
Structural Visualization

The following diagram illustrates the connectivity and the critical chiral center susceptible to nucleophilic attack.

Structure Thiazole 1,3-Thiazole Ring (Electron Deficient) AlphaC C(α) Chiral Center (Electrophilic Site) Thiazole->AlphaC C2-C bond Chlorine Chlorine Atom (Leaving Group) AlphaC->Chlorine C-Cl bond Isobutyl Isopropyl Group (Steric Bulk) AlphaC->Isobutyl Hydrophobic Tail

Figure 1: Structural deconstruction highlighting the reactive core and steric elements.

Synthetic Pathways

The synthesis of this compound typically proceeds via the activation of its alcohol precursor. The choice of chlorinating agent dictates the stereochemical outcome (inversion vs. retention).

Retrosynthetic Analysis
  • Target:

    
    -Chloroalkyl thiazole
    
  • Precursor: 1-(thiazol-2-yl)-2-methylpropan-1-ol

  • Starting Materials: Thiazole / 2-Bromothiazole + Isobutyraldehyde

Protocol: Grignard Addition & Chlorination

Step 1: Synthesis of the Alcohol Intermediate

  • Reagents: 2-Bromothiazole, Isopropylmagnesium chloride (

    
    -PrMgCl), Isobutyraldehyde.
    
  • Conditions: Anhydrous THF, -78°C to 0°C.

  • Mechanism: Halogen-metal exchange generates the 2-lithiothiazole (or Grignard species), which attacks the aldehyde.

  • Yield: Typically 75-85%.

Step 2: Chlorination (The Critical Step) This step converts the hydroxyl group to a chloride.

  • Reagent A (

    
    ):  Thionyl chloride in DCM. Often proceeds with retention of configuration if internal return (
    
    
    
    ) occurs, or inversion if pyridine is added.
  • Reagent B (

    
    ):  Mesylation followed by displacement. Strictly 
    
    
    
    (Inversion).

Detailed Protocol (Thionyl Chloride Method):

  • Dissolve 1-(thiazol-2-yl)-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add

    
     (1.5 eq) dropwise. Caution: 
    
    
    
    and
    
    
    gas evolution.
  • Stir at room temperature for 2 hours. Monitor by TLC (Rf of chloride is usually higher than alcohol).

  • Quench: Pour into saturated

    
     (aqueous).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Storage: Use immediately or store at -20°C under Argon (compound is prone to hydrolysis).

Synthesis Start 2-Bromothiazole Step1 1. i-PrMgCl, THF, -78°C 2. Isobutyraldehyde Start->Step1 Inter Intermediate Alcohol: 1-(thiazol-2-yl)-2-methylpropan-1-ol Step1->Inter Step2 SOCl2, DCM, 0°C (Nucleophilic Substitution) Inter->Step2 Product Target: This compound Step2->Product

Figure 2: Validated synthetic workflow from commercial starting materials.

Reactivity & Medicinal Chemistry Applications

The 2-(1-chloroalkyl)thiazole motif is a "privileged scaffold" because it serves as a bioisostere for other aromatic heterocycles and acts as a gateway to complex peptide mimics.

Reactivity Profile: The "Benzylic" Effect

The C2 position of the thiazole ring is electron-deficient (similar to pyridine). Consequently, the adjacent


-carbon stabilizes negative charge poorly but facilitates nucleophilic attack via 

mechanisms.
  • Nucleophiles: Amines (primary/secondary), Azides (

    
    ), Thiols.
    
  • Instability: The chloride is hydrolytically unstable; exposure to moisture reverts it to the alcohol.

Application: Tubulysin & Dolastatin Analogues

This specific fragment is a synthetic precursor to the Tubuvaline (Tuv) and Dolaproine (Dap) units found in potent antimitotic agents.

  • Mechanism of Action: These agents bind to the Vinca alkaloid site of tubulin, inhibiting polymerization.

  • Synthetic Utility: The chloride is displaced by an amino acid (or amine precursor) to form the N-C bond critical for the peptide backbone of Tubulysin analogues.

Key Reaction: Amine Displacement



Analytical Characterization Standards

To ensure scientific integrity, the following spectral data must be verified upon synthesis.

TechniqueExpected Signal Characteristics
1H NMR (CDCl3) Thiazole H:

7.7 (d), 7.3 (d) ppm.

-CH:

5.1-5.3 (d) ppm (Deshielded by Cl and Ring).Isopropyl: Multiplet at

2.4, doublets at

0.9-1.1 ppm.
13C NMR C2 (Thiazole): ~170 ppm.

-C:
~60-65 ppm.Ring Carbons: ~143, 119 ppm.
Mass Spec (ESI) [M+H]+: 176.03 / 178.03 (Characteristic 3:1 Chlorine isotope pattern).

References

  • Ellman, J. A., et al. (2018). "Improved Total Synthesis of Tubulysins and Design of New Analogues." Journal of the American Chemical Society. Available at: [Link]

  • Wipf, P., & Wang, Z. (2007). "Synthesis of the Tubuvaline-Tubuphenylalanine Fragment of Tubulysin." Organic Letters. Available at: [Link]

  • PubChem Database. "2-(1-Methylpropyl)thiazole Compound Summary." National Library of Medicine. Available at: [Link]

  • Chawla, G., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Molecules. Available at: [Link]

Navigating the Therapeutic Potential of Novel Thiazole Derivatives: A Technical Guide to Predicting Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and a multitude of investigational molecules. Its unique physicochemical properties, including its ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking, make it a privileged structure for interacting with a wide array of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting the biological activity of novel thiazole derivatives. We will delve into the mechanistic basis of their diverse activities, outline robust in silico and in vitro predictive methodologies, and provide actionable, field-proven insights to streamline the drug discovery process. This guide is designed to be a self-validating system, grounding every protocol and claim in authoritative scientific literature.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic ring containing both sulfur and nitrogen, known as thiazole, is a recurring motif in a vast number of biologically active compounds. Its prevalence stems from its metabolic stability and its capacity to serve as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Thiazole-containing compounds have demonstrated a remarkable breadth of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

The versatility of the thiazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic profile to optimize interactions with specific biological targets. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of new and effective therapeutic agents.

Predicting Biological Activity: A Multi-pronged Approach

The prediction of biological activity for novel thiazole derivatives is not a monolithic process. It requires a synergistic application of computational (in silico) and experimental (in vitro/in vivo) techniques. This integrated approach allows for the rapid screening of large virtual libraries, prioritization of candidates for synthesis, and empirical validation of their biological effects.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation QSAR QSAR Modeling Docking Molecular Docking QSAR->Docking Identifies key features Pharmacophore Pharmacophore Mapping Docking->Pharmacophore Defines spatial arrangement ADMET ADMET Prediction Pharmacophore->ADMET Filters for drug-like properties Enzyme Enzymatic Assays ADMET->Enzyme Prioritizes candidates for synthesis Cell Cell-Based Assays Enzyme->Cell Confirms cellular activity Binding Binding Assays Cell->Binding Determines target engagement Animal Animal Models Binding->Animal Evaluates efficacy PKPD PK/PD Studies Animal->PKPD Assesses in vivo behavior

Figure 1: A generalized workflow for the prediction and validation of biological activity for novel thiazole derivatives.

In Silico Methodologies: The First Line of Inquiry

Computational approaches provide a rapid and cost-effective means to screen vast chemical libraries and prioritize compounds with a high probability of desired biological activity.

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For thiazole derivatives, QSAR can identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are critical for a specific biological effect.

Protocol: Building a Predictive QSAR Model

  • Data Collection: Compile a dataset of thiazole derivatives with experimentally determined biological activity against a specific target.

  • Descriptor Calculation: Utilize molecular modeling software (e.g., MOE, Schrödinger Suite) to calculate a wide range of 2D and 3D molecular descriptors for each compound.

  • Model Development: Employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model.

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., R², Q², RMSE). A robust QSAR model should have a high correlation coefficient and low error of prediction.

Molecular docking predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a receptor (a protein target). This technique provides insights into the binding mode, affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol: Performing Molecular Docking Studies

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the thiazole derivative and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site of the receptor.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

G cluster_receptor Target Protein cluster_ligand Thiazole Derivative ActiveSite Active Site Thiazole Thiazole Core Thiazole->ActiveSite Binds via H-bonds, hydrophobic interactions Substituents Substituents (R1, R2) Substituents->ActiveSite Fine-tunes affinity and selectivity

Figure 2: Conceptual diagram of a thiazole derivative interacting with the active site of a target protein.

In Vitro Assays: Empirical Validation

Following in silico prioritization, in vitro assays are essential to empirically validate the predicted biological activity and determine the potency and efficacy of the novel thiazole derivatives.

Thiazole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.

Predicted Anticancer Mechanisms of Thiazole Derivatives:

Mechanism of ActionTarget Protein(s)Representative Thiazole Derivative Class
Apoptosis InductionCaspases, Bcl-2 family2-Aryl-4-benzoyl-thiazoles
Anti-angiogenesisVEGFR, PDGFRThiazolidinones
Cell Cycle ArrestCyclin-Dependent Kinases (CDKs)Aminothiazoles
Kinase InhibitionEGFR, BRAF, Aurora KinaseDasatinib (a thiazole-containing drug)

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The thiazole ring is a key component of many antimicrobial agents. Novel derivatives are continually being explored to combat drug-resistant pathogens.

Predicted Antimicrobial Mechanisms of Thiazole Derivatives:

Mechanism of ActionTargetRepresentative Thiazole Derivative Class
Inhibition of Cell Wall SynthesisPenicillin-Binding Proteins (PBPs)Cephalosporins (contain a related dihydrothiazine ring)
DNA Gyrase InhibitionDNA Gyrase, Topoisomerase IVAminothiazole-based compounds
Biofilm DisruptionQuorum Sensing PathwaysThiazolidinediones

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Case Study: A Novel Thiazole Derivative as a Potent BRAF Inhibitor

Let's consider a hypothetical novel thiazole derivative, "Compound X," designed to target the BRAF V600E mutation prevalent in melanoma.

In Silico Prediction:

  • Molecular Docking: Docking studies of Compound X into the ATP-binding pocket of BRAF V600E revealed a strong binding affinity, with the thiazole core forming a key hydrogen bond with the hinge region residue Cys532. The substituents on the thiazole ring were predicted to occupy the hydrophobic back pocket, enhancing selectivity.

  • QSAR: A QSAR model developed for a series of BRAF inhibitors predicted a high pIC₅₀ value for Compound X, suggesting potent inhibitory activity.

In Vitro Validation:

  • Kinase Assay: An in vitro kinase assay demonstrated that Compound X potently inhibited the enzymatic activity of BRAF V600E with an IC₅₀ of 50 nM.

  • Cell-Based Assay: In a cell proliferation assay using A375 melanoma cells (harboring the BRAF V600E mutation), Compound X exhibited an IC₅₀ of 200 nM, confirming its cell permeability and on-target activity.

G cluster_pathway BRAF Signaling Pathway in Melanoma RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X (Thiazole Derivative) CompoundX->BRAF Inhibits

Figure 3: The inhibitory effect of Compound X on the BRAF V600E signaling pathway in melanoma.

Conclusion and Future Directions

The prediction of biological activity for novel thiazole derivatives is a dynamic and evolving field. The integration of in silico and in vitro methodologies provides a powerful paradigm for accelerating the discovery of new therapeutic agents. As our understanding of disease biology deepens and computational tools become more sophisticated, we can expect the rational design of thiazole-based drugs to become even more efficient and successful. Future efforts should focus on the development of more accurate predictive models, the exploration of novel biological targets for thiazole derivatives, and the application of artificial intelligence and machine learning to navigate the vast chemical space of this privileged scaffold.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671–697. [Link]

  • Jin, J., Fu, D., & Zhang, H. (2021). Recent advances of thiazole-containing compounds as anticancer agents. Future Medicinal Chemistry, 13(15), 1347–1368. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

  • R van den Berg, T. (2006). An Introduction to the MTT Assay. CSH Protocols, 2006(4), pdb.prot4433. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Yogeeswari, P., & Sriram, D. (2005). QSAR studies on 4-aminothiazoles as inhibitors of cyclin-dependent kinase 2. Journal of Chemical Information and Modeling, 45(1), 167–172. [Link]

Technical Guide: Solubility & Solvent Compatibility of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility, handling, and solvent interactions of 2-(1-chloro-2-methylpropyl)-1,3-thiazole .

CAS Number: 2288934-90-5 Formula: C₇H₁₀ClNS Molecular Weight: 175.68 g/mol Class: Halogenated Alkyl-Heterocycle / Thiazole Intermediate[1][2][3]

Part 1: Executive Summary & Chemical Nature

This compound is a specialized electrophilic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Structurally, it consists of a thiazole ring substituted at the C2 position with a 1-chloro-2-methylpropyl group (an


-chloroalkyl moiety).

This structural configuration dictates its solubility profile:

  • Lipophilicity: The isopropyl group and the chloro-substituent render the molecule highly lipophilic, ensuring excellent solubility in non-polar and moderately polar organic solvents.

  • Reactivity: The

    
    -chloro position is susceptible to nucleophilic substitution (
    
    
    
    /
    
    
    ). Consequently, while the compound dissolves in protic solvents (alcohols), it is chemically unstable in them over time, leading to solvolysis artifacts.

Core Directive: For process chemistry and analytical applications, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the gold-standard solvents for solubilization and extraction. Acetonitrile (MeCN) is the preferred solvent for analytical chromatography (HPLC/LC-MS) due to its aprotic nature.

Part 2: Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical observations from similar alkyl-thiazole intermediates and standard solubility parameters (


, dielectric constants).
Quantitative Solubility Estimates (at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Stability Risk
Chlorinated Dichloromethane (DCM)Miscible > 100 mg/mLLow
Chlorinated Chloroform (

)
Miscible > 100 mg/mLLow
Esters Ethyl Acetate (EtOAc)High > 50 mg/mLLow
Aromatic TolueneHigh > 50 mg/mLLow
Polar Aprotic Acetonitrile (MeCN)High > 50 mg/mLLow (Preferred for HPLC)
Polar Aprotic DMSO / DMFHigh > 50 mg/mLModerate (Potential for decomposition at high T)
Ethers THF / MTBEHigh > 40 mg/mLLow
Alkanes Hexane / HeptaneModerate 10–20 mg/mLLow
Protic Methanol / EthanolSoluble > 30 mg/mLHigh (Solvolysis to ether)
Aqueous WaterInsoluble < 0.1 mg/mLHigh (Hydrolysis to alcohol)
Critical Mechanism: Solvolytic Instability

In protic solvents (MeOH, EtOH, Water), the C-Cl bond is labile. The thiazole ring can stabilize the incipient carbocation, accelerating solvolysis.

  • Reaction:

    
    
    
  • Operational Impact: Do not store stock solutions in Methanol. Prepare fresh in Acetonitrile or DCM.

Part 3: Experimental Protocols

Protocol A: Dissolution for Analytical Standard (HPLC/GC)

Objective: Prepare a stable 10 mM stock solution for quality control.

  • Solvent Selection: Use Acetonitrile (HPLC Grade) . Avoid Methanol to prevent the formation of the methoxy-analog impurity.

  • Weighing: Weigh 17.6 mg of this compound into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile. Sonicate for 30 seconds. The solid/oil should dissolve instantly.

  • Dilution: Make up to volume with Acetonitrile.

  • Storage: Transfer to an amber vial. Store at -20°C. Stable for < 1 week.

Protocol B: Extraction & Purification Workflow

Objective: Isolate the compound from a crude reaction mixture (e.g., chlorination of the alcohol precursor).

  • Quench: Cool the reaction mixture (often in Toluene or DCM) to 0°C. Quench carefully with saturated aqueous

    
     to neutralize acid byproducts (
    
    
    
    ).
  • Phase Separation: Transfer to a separatory funnel.

    • Organic Phase:[4] Retain (contains product).

    • Aqueous Phase: Extract twice with Dichloromethane (DCM) .

  • Washing: Wash combined organics with Brine (sat. NaCl) to remove residual water.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C .

    • Note: Higher temperatures may induce degradation or racemization.

Part 4: Visualization of Workflows

Diagram 1: Solubility-Driven Purification Logic

This flowchart illustrates the decision-making process for solvent selection based on the compound's chemical stability.

SolubilityLogic Start Crude this compound SolventChoice Select Solvent System Start->SolventChoice Protic Protic Solvents (MeOH, EtOH, Water) SolventChoice->Protic Avoid Aprotic Aprotic Solvents (DCM, EtOAc, MeCN) SolventChoice->Aprotic Preferred Risk RISK: Solvolysis/Hydrolysis (Formation of ethers/alcohols) Protic->Risk Success Stable Solution Suitable for Storage/Analysis Aprotic->Success Action_Extract Extraction/Workup (Use DCM or EtOAc) Success->Action_Extract Action_Anal HPLC Analysis (Use MeCN) Success->Action_Anal

Caption: Decision matrix for solvent selection emphasizing the exclusion of protic solvents to prevent degradation.

Diagram 2: Extraction & Isolation Workflow

A step-by-step visualization of the purification protocol described in Part 3.

ExtractionWorkflow Rxn Reaction Mixture (in Toluene/DCM) Quench Quench (Sat. NaHCO3, 0°C) Rxn->Quench SepFunnel Phase Separation Quench->SepFunnel AqLayer Aqueous Layer (Waste/Salts) SepFunnel->AqLayer OrgLayer Organic Layer (Product) SepFunnel->OrgLayer Dry Drying (Na2SO4) OrgLayer->Dry Evap Evaporation (<40°C) Dry->Evap Final Pure Oil/Solid Evap->Final

Caption: Standard operating procedure for the isolation of lipophilic thiazole intermediates.

Part 5: References

  • Sigma-Aldrich. Product Detail: this compound (CAS 2288934-90-5).[2][3] Retrieved from .

  • PubChem. Compound Summary: Thiazole Derivatives and Physical Properties. National Library of Medicine. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for solvolysis mechanisms of

    
    -haloalkyl heterocycles).
    
  • Enamine. Building Blocks: Thiazole Series. Retrieved from .

Sources

Potential synthetic routes for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Synthetic Routes for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Abstract

This compound is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its structure, featuring a chiral chlorinated side chain attached to a thiazole core, presents unique synthetic challenges and opportunities. This technical guide provides a comprehensive overview of two plausible and robust synthetic strategies for its preparation. The first route employs a classical Hantzsch thiazole synthesis followed by a late-stage free-radical chlorination of the 2-isobutyl side chain. The second, more convergent approach, utilizes a chiral pool starting material, L-valine, to construct the chlorinated side chain prior to the thiazole ring formation. This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal route based on scalability, stereochemical control, and available resources.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionalization of the thiazole ring, particularly at the 2-position, allows for the modulation of a compound's physicochemical properties and biological target affinity. The target molecule, this compound, incorporates an additional layer of complexity and potential with its α-chloro substituent, a functional group known to act as a reactive handle for further elaboration or as a key pharmacophoric element.

The development of efficient and scalable synthetic routes to such molecules is paramount for enabling their exploration in drug discovery programs. This guide is designed for researchers and drug development professionals, providing a detailed examination of two strategic synthetic approaches.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the synthesis of this compound.

G cluster_A Strategy A: Late-Stage Chlorination cluster_B Strategy B: Convergent Synthesis from Chiral Pool Target This compound RouteA Cα-Cl Disconnection (Radical Chlorination) Target->RouteA RouteB Thiazole Ring Disconnection (Hantzsch Synthesis) Target->RouteB Thiazole_Intermediate 2-Isobutyl-1,3-thiazole RouteA->Thiazole_Intermediate Hantzsch_A Hantzsch Synthesis Thiazole_Intermediate->Hantzsch_A Thioamide_A Isovalerthioamide Hantzsch_A->Thioamide_A Haloaldehyde_A Chloroacetaldehyde Hantzsch_A->Haloaldehyde_A Chloroaldehyde_B 2-chloro-3-methylbutanal RouteB->Chloroaldehyde_B Thioformamide_B Thioformamide RouteB->Thioformamide_B Valine L-Valine Chloroaldehyde_B->Valine Sandmeyer-type Reaction

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Late-Stage Chlorination): This approach involves the initial synthesis of 2-isobutyl-1,3-thiazole, followed by the selective chlorination at the α-position of the isobutyl side chain. This is a linear synthesis where the core heterocycle is constructed first.

  • Strategy B (Convergent Synthesis): This strategy focuses on preparing the key α-chloro aldehyde intermediate from a readily available chiral starting material, L-valine. This chlorinated building block is then used in a Hantzsch cyclization to form the final product, offering potential stereochemical control.

Strategy A: Hantzsch Synthesis Followed by α-Chlorination

This linear strategy is arguably the most direct approach, leveraging the well-established Hantzsch thiazole synthesis.[5][6] The key challenge in this route lies in the selective chlorination of the 2-isobutylthiazole intermediate, avoiding reactions on the thiazole ring itself.

Workflow for Strategy A

G start_node start_node process_node process_node final_node final_node A1 Isovaleramide A3 Thionation A1->A3 A2 Lawesson's Reagent or P4S10 A2->A3 A4 Isovalerthioamide A3->A4 A6 Hantzsch Cyclization A4->A6 A5 Chloroacetaldehyde A5->A6 A7 2-Isobutyl-1,3-thiazole A6->A7 A9 Radical α-Chlorination A7->A9 A8 N-Chlorosuccinimide (NCS) AIBN (cat.) A8->A9 A10 2-(1-chloro-2-methylpropyl) -1,3-thiazole A9->A10

Caption: Experimental workflow for Strategy A.

Part 1: Synthesis of 2-Isobutyl-1,3-thiazole

The first stage involves a two-step process: the conversion of a commercially available amide to a thioamide, followed by the Hantzsch cyclization.

Step 1.1: Synthesis of Isovalerthioamide

The thionation of amides is a standard transformation, most commonly achieved using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred for its higher solubility in organic solvents and milder reaction conditions.[7]

  • Protocol:

    • To a stirred solution of isovaleramide (1.0 eq) in anhydrous toluene (or THF), add Lawesson's reagent (0.5 eq).

    • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield isovalerthioamide.

Step 1.2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone (or aldehyde) and a thioamide to form the thiazole ring.[8][9]

  • Protocol:

    • Dissolve isovalerthioamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

    • Add an aqueous solution of chloroacetaldehyde (1.0-1.1 eq, typically 40-50 wt%) dropwise to the thioamide solution at room temperature.

    • An exothermic reaction may be observed. After the initial exotherm subsides, heat the mixture to reflux (approx. 80 °C) for 2-3 hours.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain 2-isobutyl-1,3-thiazole.[10][11]

Part 2: α-Chlorination of 2-Isobutyl-1,3-thiazole

This is the most critical step of this strategy. The C-H bond at the α-position to the thiazole ring is activated, similar to a benzylic position, making it susceptible to free-radical halogenation. N-Chlorosuccinimide (NCS) is a common reagent for such transformations, typically used with a radical initiator like AIBN or benzoyl peroxide.[12]

  • Protocol:

    • Dissolve 2-isobutyl-1,3-thiazole (1.0 eq) in a dry, inert solvent like carbon tetrachloride or acetonitrile.

    • Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.05-0.1 eq).

    • Heat the reaction mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress carefully by GC-MS or LC-MS to maximize the formation of the monochlorinated product and minimize dichlorination.

    • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining active chlorine species, followed by a water and brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting oil by flash chromatography or distillation under reduced pressure to isolate this compound.

Strategy B: Convergent Synthesis from L-Valine

This approach constructs the chiral side chain first from a readily available and inexpensive chiral building block, L-valine. The key step is the conversion of the α-amino group into a chloro group with retention of stereochemistry, followed by the formation of the thiazole ring. This strategy offers the potential for producing an enantiomerically enriched final product.

Workflow for Strategy B

G start_node start_node process_node process_node final_node final_node B1 L-Valine B2 1. NaNO2, HBr 2. Reduce Ester B3 α-Halogenation & Reduction B4 2-bromo-3-methylbutanal B5 Thioformamide B6 Hantzsch Cyclization B7 2-(1-bromo-2-methylpropyl) -1,3-thiazole B8 Chloride Exchange or start with α-chloro acid B9 Halogen Exchange B10 2-(1-chloro-2-methylpropyl) -1,3-thiazole

Caption: Experimental workflow for Strategy B.

Part 1: Synthesis of 2-Chloro-3-methylbutanal from L-Valine

The conversion of α-amino acids to α-halo acids can be achieved via diazotization in the presence of a halide source. Subsequent reduction of the carboxylic acid to an aldehyde provides the key intermediate.

Step 2.1: Synthesis of (S)-2-Chloro-3-methylbutanoic Acid

  • Protocol:

    • Dissolve L-valine (1.0 eq) in an aqueous solution of a strong acid, such as hydrobromic or hydrochloric acid. Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water, keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight.

    • Extract the resulting α-halo acid with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-chloro or α-bromo acid, which can often be used without further purification.[13]

Step 2.2: Synthesis of (S)-2-Chloro-3-methylbutanal

The reduction of a carboxylic acid to an aldehyde requires careful selection of reagents to avoid over-reduction to the alcohol. A common method is to first convert the acid to a more reactive derivative (like an acid chloride or Weinreb amide) followed by a controlled reduction.

  • Protocol (via Acid Chloride):

    • Treat the crude (S)-2-chloro-3-methylbutanoic acid (1.0 eq) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., DCM) with a catalytic amount of DMF.

    • After the reaction is complete (cessation of gas evolution), remove the excess reagent and solvent in vacuo to obtain the crude acid chloride.

    • Dissolve the acid chloride in a dry, non-protic solvent (e.g., toluene or THF) and cool to -78 °C.

    • Add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LTTBA) or DIBAL-H (1.0 eq), dropwise.

    • Quench the reaction at low temperature with a suitable workup procedure (e.g., Rochelle's salt solution for DIBAL-H).

    • Extract the product, dry the organic phase, and carefully remove the solvent to yield the volatile 2-chloro-3-methylbutanal. This intermediate is often used immediately in the next step.[14]

Part 2: Hantzsch Synthesis with 2-Chloro-3-methylbutanal

The final step is the condensation of the prepared α-chloroaldehyde with a simple thioamide, such as thioformamide, to construct the thiazole ring.[15]

  • Protocol:

    • Prepare thioformamide by reacting formamide with P₄S₁₀.

    • Dissolve thioformamide (1.0 eq) in ethanol or a similar solvent.

    • Add the crude 2-chloro-3-methylbutanal (1.0-1.1 eq) to the solution at room temperature.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.

    • Work up the reaction as described in Strategy A (Step 1.2), including neutralization, extraction, and drying.

    • Purify the final product by flash column chromatography to yield this compound.

Comparative Analysis of Synthetic Strategies

FeatureStrategy A: Late-Stage ChlorinationStrategy B: Convergent Synthesis
Overall Yield Potentially higher due to simpler starting materials.May be lower due to the multi-step preparation of the aldehyde.
Scalability Good. Hantzsch synthesis and radical chlorination are generally scalable.Moderate. The preparation and handling of the α-chloroaldehyde can be challenging on a large scale.
Stereocontrol Produces a racemic mixture at the chlorinated center.Can produce an enantiomerically enriched product if stereochemistry is controlled during the conversion from L-valine.
Safety & Handling Involves radical reactions and potentially hazardous solvents like CCl₄.Requires careful handling of diazotization reagents (NaNO₂) and reactive intermediates (acid chlorides, organometallics).
Cost-Effectiveness High, as it uses inexpensive bulk starting materials.Higher, due to the cost of the chiral starting material and multiple synthetic steps.
Key Challenge Achieving selective monochlorination without side reactions on the thiazole ring.Synthesis and purification of the unstable α-chloroaldehyde intermediate.

Conclusion

Both Strategy A and Strategy B present viable pathways for the synthesis of this compound.

  • Strategy A is the more straightforward, cost-effective, and likely higher-yielding route for producing racemic material. Its success hinges on the optimization of the selective free-radical chlorination step. This route is ideal for initial screening and generating material where stereochemistry is not an immediate concern.

  • Strategy B offers the significant advantage of potential stereocontrol by leveraging the chiral pool. While more synthetically demanding and costly, it provides access to enantiomerically enriched material, which is often critical in later stages of drug development for studying stereospecific biological activity.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the required scale, cost constraints, and the importance of stereochemical purity in the target application.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Hassan, A. A., et al. (2025).
  • Razali, M. F. I., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Doan, T. N. T., & Nguyen, T. K. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). International Journal of Scientific Research in Science and Technology.
  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Rostami, A., et al. (2018).
  • Moriarty, R. M., et al. (2003). Synthesis of 2,4-Disubstituted Thiazoles from (Z)-(2-Acetoxyvinyl)phenyl-λ3-iodanes: Nucleophilic Substitution of α-λ3-Iodanyl Ketones with Thioureas and Thioamides. The Journal of Organic Chemistry.
  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Available at: [Link]

  • Yadav, D., et al. (2024). An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors. RSC Organic and Biomolecular Chemistry.
  • Szolcsányi, P., et al. (2024).
  • RITONAVIR - New Drug Approvals. (2021).
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001).
  • Pop, R., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.
  • A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. ResearchGate. Available at: [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. Available at: [Link]

  • The synthesis of 2-alkyl-1,2-dihydro[4][15]thiazolo[3,2-a]quinolin-10-ium... ResearchGate. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Waengdongbung, W., Hahnvajanawong, V., & Theramongkol, P. (2016). A Simple and Efficient Route for Synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry.
  • RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • A kind of preparation method of Ritonavir. Google Patents.
  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. ResearchGate. Available at: [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. Available at: [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Espacenet. Available at: [Link]

  • 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ResearchGate. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • 2-Isobutylthiazole. PubChem. Available at: [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing.
  • Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. Sciforum. Available at: [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: [Link]

  • α-Amino acids can be prepared by treating an aldehyde with ammoni... Pearson+. Available at: [Link]

Sources

Methodological & Application

Quantitative Analysis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(1-chloro-2-methylpropyl)-1,3-thiazole in biological matrices such as plasma and serum. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or metabolism studies of this compound. The methodology described herein is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Rationale Behind the Method

The quantitative determination of xenobiotics in biological fluids is a critical aspect of drug discovery and development. For a compound like this compound, a halogenated heterocyclic molecule, achieving high sensitivity and selectivity is paramount. LC-MS/MS stands as the gold standard for such applications due to its ability to couple the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[1]

The thiazole ring, a feature of this analyte, is also present in various pharmaceuticals and pesticides, such as the antiretroviral drug ritonavir and the neonicotinoid insecticide thiamethoxam.[2][3] This shared structural motif provides a basis for anticipating its chromatographic and mass spectrometric behavior. The presence of a chlorine atom introduces a characteristic isotopic pattern that can be leveraged for confident identification. This application note will detail a complete workflow, from sample preparation to data analysis, providing not just a set of instructions, but also the scientific reasoning behind each step.

Analyte and Internal Standard Information

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS/MS method.

  • Analyte: this compound

  • Molecular Formula: C₇H₁₀ClNS

  • Monoisotopic Mass: 175.0228 Da (for ³⁵Cl isotope)

  • Chemical Structure:

Internal Standard (IS) Selection: A Critical Decision

The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[1][4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[1][5] However, in the absence of a commercially available SIL-IS for this compound, a structurally similar compound is a viable alternative. For this method, we propose the use of 2-bromo-4-propyl-1,3-thiazole .

Rationale for IS Selection:

  • Structural Similarity: It possesses the same thiazole core and an alkyl substituent, ensuring similar chromatographic retention and ionization efficiency.

  • Mass Difference: The bromine atom provides a significant mass difference, preventing any potential cross-talk between the analyte and IS mass channels.

  • Commercial Availability: This compound is more likely to be commercially available as a certified reference material.

Experimental Workflow: A Step-by-Step Protocol

The overall experimental workflow is depicted in the following diagram:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with Analyte & Internal Standard Sample->Spike 1. Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate 2. Centrifuge Centrifugation Precipitate->Centrifuge 3. Evaporate Supernatant Evaporation Centrifuge->Evaporate 4. Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute 5. Inject Injection into LC System Reconstitute->Inject 6. Separate Chromatographic Separation Inject->Separate 7. Ionize Electrospray Ionization (ESI) Separate->Ionize 8. Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect 9. Integrate Peak Integration Detect->Integrate 10. Calibrate Calibration Curve Generation Integrate->Calibrate 11. Quantify Quantification of Analyte Calibrate->Quantify 12.

Caption: A schematic of the complete LC-MS/MS workflow.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • 2-bromo-4-propyl-1,3-thiazole (Internal Standard, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma with K₂EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples.

  • To 100 µL of blank biological matrix in a microcentrifuge tube, add 10 µL of the appropriate analyte working solution (for calibration standards and QCs) or 10 µL of diluent (for blank samples).

  • Add 10 µL of the internal standard working solution to all samples except the blank.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterRecommended ConditionRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small, moderately polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 10% B to 95% B over 5 minutesA gradient elution allows for the separation of the analyte from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe thiazole nitrogen is basic and readily protonated.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CPrevents thermal degradation of the analyte.
Desolvation Gas Nitrogen, 800 L/hrFacilitates desolvation of the ESI droplets.
Desolvation Temp. 400°CEnsures complete solvent evaporation.
Collision Gas ArgonAn inert gas for collision-induced dissociation.
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structure of the analyte and common fragmentation patterns of thiazole-containing compounds.[6][7] These transitions must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 176.0 (M+H)⁺To be determined100To be optimized
Analyte (Qualifier) 176.0 (M+H)⁺To be determined100To be optimized
Internal Standard To be determinedTo be determined100To be optimized

Predicted Fragmentation:

The fragmentation of the protonated molecule of this compound is expected to involve the loss of the chloro-methylpropyl side chain or cleavage within the side chain.

Fragmentation Parent [M+H]⁺ m/z 176.0 Fragment1 Loss of C₄H₈Cl m/z ~85 Parent->Fragment1 Fragment2 Loss of HCl m/z ~140 Parent->Fragment2

Caption: Predicted fragmentation of the analyte.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability.[8][9] The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][8][9][10][11]

Specificity and Selectivity
  • Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.

  • Procedure: Analyze at least six different lots of blank matrix. The response at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ), and for the IS, less than 5%.

Linearity and Range
  • Objective: To establish the relationship between the analyte concentration and the instrument response.

  • Procedure: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero calibration standards covering the expected concentration range. The curve is typically fitted with a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter (precision).

  • Procedure: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (as coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

Table 1: Acceptance Criteria for Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (%CV)
LLOQ± 20%≤ 20%
Low, Mid, High± 15%≤ 15%
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Matrix Effect
  • Objective: To assess the ion suppression or enhancement caused by co-eluting matrix components.

  • Procedure: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. This should be evaluated in at least six different lots of matrix. The %CV of the matrix factor should be ≤ 15%.

Recovery
  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure: Analyze QC samples after subjecting them to conditions such as:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[3]

Data Analysis and Reporting

Data acquisition and processing should be performed using validated software. The concentration of the analyte in unknown samples is determined by interpolating the analyte/IS peak area ratio from the calibration curve. All results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The described method is designed to be robust, sensitive, and compliant with regulatory expectations. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. (2011, January 15).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Determination of thiamethoxam residues in banana stem and fruit through LC-MS/MS. (2018, April 18).
  • An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples - Impactfactor. (2024, March 25).
  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. - CABI Digital Library. (2021, April 20).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • LCMS Assays and Bioanalytical Services - KCAS Bio.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30).
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate.

Sources

Technical Application Note: Strategic Utilization of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule 2-(1-chloro-2-methylpropyl)-1,3-thiazole represents a critical, activated electrophilic intermediate in the synthesis of complex antimitotic peptides, specifically the Tubulysins . These natural products are currently among the most potent payloads deployed in Antibody-Drug Conjugates (ADCs) due to their picomolar cytotoxicity against multidrug-resistant cancer lines.

This halogenated thiazole serves as the direct precursor to the Tubulvaline (Tuv) unit. Unlike direct amide coupling strategies, the utilization of the


-chloroalkyl species allows for:
  • Nucleophilic Substitution (

    
    ):  Efficient installation of azides, amines, or thiols with predictable stereochemical inversion (Walden inversion).
    
  • Late-Stage Diversification: Modification of the lipophilic side chain (valine-derived) distinct from the thiazole core.

  • Atom Economy: Avoiding the use of expensive chiral auxiliaries if the stereochemistry is established at the alcohol stage prior to chlorination.

This guide details the synthesis, handling, and application of this building block, focusing on minimizing the competing elimination pathway (formation of vinyl thiazole) and maximizing stereochemical integrity.

Mechanistic Insight: The -Haloalkyl Thiazole Motif

The reactivity of this compound is governed by the electronic properties of the thiazole ring.

  • Benzylic-like Activation: The C2 position of the thiazole is electron-deficient, but the adjacent

    
    -carbon (bearing the chlorine) behaves similarly to a benzylic halide. The heteroaromatic ring stabilizes the developing positive charge in 
    
    
    
    pathways, but also activates the position for
    
    
    attack.
  • Elimination Risk: The presence of the

    
    -hydrogen (on the isopropyl methine) makes this molecule susceptible to 
    
    
    
    elimination, yielding 2-(2-methylprop-1-enyl)-1,3-thiazole . This is the primary impurity profile to manage.
  • Stereochemical Memory: High-fidelity inversion is achievable using azide nucleophiles in polar aprotic solvents, converting the

    
    -chloride (if prepared from 
    
    
    
    -alcohol) into the
    
    
    -azide, the requisite configuration for natural Tubulysins.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Convert 2-(1-hydroxy-2-methylpropyl)thiazole to the chloride with minimal elimination.

Reagents:

  • Starting Material: 2-(1-hydroxy-2-methylpropyl)-1,3-thiazole (1.0 equiv)

  • Thionyl Chloride (

    
    ): 1.5 equiv
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst: DMF (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with Starting Material and anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice/water bath. Crucial: Higher temperatures promote elimination.
    
  • Addition: Add

    
     dropwise over 20 minutes. If the reaction is sluggish, add catalytic DMF.
    
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (System: 20% EtOAc/Hexane). The alcohol spot (
    
    
    
    ) should disappear, replaced by the less polar chloride (
    
    
    ).
  • Workup (Acid-Free): Evaporate volatiles under reduced pressure at

    
    .
    
    • Note: Do not perform an aqueous basic wash unless necessary, as the chloride is hydrolytically sensitive. If neutralization is required, use a rapid cold

      
       wash and immediate extraction.
      
  • Storage: Use immediately for Protocol B. If storage is required, keep under Argon at

    
    .
    
Protocol B: Stereoselective Azidation (Synthesis of Tuv Precursor)

Objective: Displacement of chloride with azide to generate the chiral amine precursor.

Reagents:

  • Substrate: this compound (freshly prepared)

  • Nucleophile: Sodium Azide (

    
    , 2.0 equiv)
    
  • Solvent: DMF (anhydrous) or DMSO

  • Temperature: RT to

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloride substrate in anhydrous DMF (

    
    ).
    
  • Displacement: Add solid

    
     in one portion.
    
  • Reaction: Stir at RT for 4–6 hours.

    • Optimization: If conversion is slow, heat to

      
      . Do not exceed 
      
      
      
      to avoid thermal decomposition of the azide or elimination.
  • Workup: Dilute with

    
     and wash copiously with water (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica, 10% EtOAc/Hexanes).

  • Result: The product, 2-(1-azido-2-methylpropyl)-1,3-thiazole , is obtained as a colorless oil.

Analytical Data & Troubleshooting

QC Parameters
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual

NMR (Diagnostic)

5.1–5.3 ppm (d, 1H,

-Cl)
Shifts upfield to

ppm for Azide
Impurity A Vinyl thiazole (

6.5 ppm, alkene proton)
Limit

Impurity B Hydrolysis product (Alcohol)Limit

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield of Chloride CheckTLC Check TLC Profile Start->CheckTLC Vinyl Significant Vinyl Thiazole (Elimination Product) CheckTLC->Vinyl Rf ~0.8 Alcohol Unreacted Alcohol CheckTLC->Alcohol Rf ~0.3 Action1 Reduce Reaction Temp to -10°C Ensure Anhydrous Conditions Vinyl->Action1 Action2 Add catalytic DMF Check SOCl2 Quality Alcohol->Action2 NextStep Proceed to Azidation Action1->NextStep Action2->NextStep

Figure 1: Troubleshooting logic for the chlorination step.

Synthesis Workflow Visualization

The following diagram illustrates the integration of this building block into the broader Tubulysin synthesis via the "Azide Route."

SynthesisPathway Alcohol Thiazole Alcohol (Precursor) Chloride 2-(1-chloro-2-methylpropyl) -1,3-thiazole (CORE TOPIC) Alcohol->Chloride SOCl2, DCM, 0°C (Activation) Azide Thiazole Azide (Inverted Stereocenter) Chloride->Azide NaN3, DMF (SN2 Inversion) Amine Tubulvaline (Tuv) Amine Azide->Amine H2, Pd/C (Reduction) Tubulysin Tubulysin Analog (ADC Payload) Amine->Tubulysin Peptide Coupling (Ile-Tuv-Tup-Mep)

Figure 2: The role of the chloro-thiazole intermediate in the Tuv fragment synthesis pipeline.[1]

References

  • Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society. This seminal work establishes the retrosynthetic logic for Tubulysin fragments.

  • Shankar, R., et al. (2013). "Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments: A Review." Current Organic Synthesis. Provides a comparative analysis of Tuv synthesis routes, including the azide displacement method.

  • Wipf, P., et al. (2004). "Total Synthesis of Tubulysin D." Organic Letters. Details the stereochemical challenges in constructing the Tuv unit.

  • Domling, A., et al. (2010). "Total Synthesis of Tubulysins." Angewandte Chemie International Edition. Discusses multicomponent reaction strategies that serve as alternatives to the step-wise chlorination route.

Sources

Application Note: Integrated Screening Workflows for Bioactive Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Thiazole derivatives (1,3-thiazoles) represent a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics ranging from the antibiotic sulfathiazole to the antineoplastic dasatinib. Their utility stems from the ring's ability to engage in hydrogen bonding,


-

stacking, and coordination with metalloenzymes.

However, the high lipophilicity and rigid planarity of many synthetic thiazoles present specific challenges in bioassay design. Poor solubility can lead to compound precipitation in aqueous media, resulting in false negatives (loss of effective concentration) or false positives (aggregates causing non-specific cell lysis).

This guide outlines a scientifically rigorous, self-validating workflow for characterizing thiazole derivatives, synthesizing CLSI M07 standards for antimicrobial testing and NCI-60 methodologies for anticancer screening.

Experimental Workflow Overview

The following diagram illustrates the critical path from hit identification to validated lead, emphasizing the necessity of parallel cytotoxicity screening to rule out general toxicity in antimicrobial candidates.

Thiazole_Workflow cluster_Screens 3. Parallel Screening Streams Synthesis 1. Synthesis & Purification (>95% Purity Required) Solubility 2. Solubility Profiling (DMSO Tolerance) Synthesis->Solubility Antimicrobial Stream A: Antimicrobial (CLSI Broth Microdilution) Solubility->Antimicrobial Anticancer Stream B: Anticancer (SRB Cytotoxicity Assay) Solubility->Anticancer CounterScreen 4. Counter-Screening (Selectivity Index Calculation) Antimicrobial->CounterScreen Hit Confirmation TargetVal 5. Target Validation (e.g., EGFR Kinase Assay) Anticancer->TargetVal IC50 < 10 µM CounterScreen->TargetVal SI > 10

Figure 1: Integrated screening workflow ensuring hits possess true biological selectivity rather than general toxicity.

Critical Preparation: Solubility & Stock Management

The "Gotcha": Thiazole derivatives often crash out of solution when diluted from DMSO into aqueous media (RPMI or Mueller-Hinton Broth).

Protocol:
  • Primary Stock: Dissolve compound to 10 mM or 20 mM in 100% DMSO (molecular biology grade).

  • Visual Check: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes.

  • Working Stock (Intermediate): Dilute the Primary Stock 1:10 in the assay medium immediately before use.

    • Validation Step: Check for "milky" appearance. If precipitation occurs, lower the Primary Stock concentration to 5 mM.

  • Final Assay Concentration: Ensure final DMSO concentration in the well is < 0.5% (v/v) for mammalian cells and < 1.0% for bacteria. Higher levels induce solvent toxicity.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

This protocol adheres to CLSI M07-A10 standards. We utilize Resazurin (Alamar Blue) for a colorimetric endpoint, which is superior to optical density (OD) for thiazoles that may be colored or prone to precipitation.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in PBS).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard . Dilute this 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 50 µL of CAMHB into columns 1–12 of a 96-well plate.

    • Add 50 µL of thiazole working stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1–11.

    • Final Volume: 100 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C (ambient air).

  • Readout: Add 30 µL of Resazurin solution. Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: Anticancer Cytotoxicity (SRB Assay)

We utilize the Sulforhodamine B (SRB) assay, the standard used by the NCI-60 panel. Unlike MTT/MTS, SRB stains cellular protein mass and is not dependent on mitochondrial health, preventing false positives caused by thiazoles interfering with redox enzymes.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) at 4°C.

  • Dye: SRB (0.4% w/v) in 1% acetic acid.

Step-by-Step Methodology
  • Seeding: Seed cells (5,000–10,000 cells/well) in 100 µL media. Incubate 24h to allow attachment.

  • Treatment: Add 100 µL of 2X concentrated thiazole dilutions.

    • Tz (Time Zero) Plate: Fix one plate immediately at the time of drug addition to establish baseline protein levels.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Fixation (Critical): Gently add 50 µL of cold 50% TCA directly to the medium supernatant (final TCA ≈ 10%). Incubate 60 min at 4°C.

    • Why? This fixes the cell monolayer to the plastic bottom without dislodging dead cells.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL SRB solution. Incubate 10 min at room temperature.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm .

Data Calculation

Calculate % Growth Inhibition relative to Control (C) and Time Zero (Tz):



(Where Ti is the test well absorbance).

Target Validation: EGFR Kinase Inhibition[2][3][4]

Many bioactive thiazoles function as ATP-competitive inhibitors of kinases, particularly EGFR. The following diagram details the mechanistic interruption of the signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Tyr Residues) EGFR_Int->Phos If ATP binds ATP ATP ATP->EGFR_Int Normal Binding Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR_Int Competitive Blockade (ATP Pocket) Thiazole->Phos PREVENTS Downstream RAS/RAF/MEK/ERK Signaling Cascade Phos->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Mechanism of Action. Thiazole derivatives competitively bind the ATP pocket of the EGFR kinase domain, halting downstream oncogenic signaling.

Data Presentation Standards

When reporting results, condense data into comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Comparative Activity Profile (Example)

Compound IDR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)A549 IC50 (µM)Selectivity Index (SI)*
TZ-01 -H-Ph>6445.2N/A
TZ-05 -NO2-Ph-Cl4.012.13.0
TZ-09 -NH2-Ph-F0.5 55.0110
Doxorubicin (Control)--N/A0.8--

*SI = IC50 (Mammalian) / MIC (Bacterial). An SI > 10 indicates a promising lead.

References

  • Farghaly, T. A., et al. (2024).[2][3] "Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities." Mini Reviews in Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • National Cancer Institute (NCI). (2024).[4] "NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay." DTP Cancer Screening.

  • Ebaida, M. S., et al. (2024).[5] "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances.

  • Dsouza, A., et al. (2023). "Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications." Manipal Academy of Higher Education.[6]

Sources

Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Many thiazole-containing compounds have been shown to induce cytotoxicity in various cancer cell lines, making them promising candidates for novel therapeutic agents.[3][4][5] The specific compound, 2-(1-chloro-2-methylpropyl)-1,3-thiazole, is a synthetic molecule whose cytotoxic potential is yet to be fully characterized. Preliminary studies on related thiazole derivatives suggest that their cytotoxic effects can be mediated through various mechanisms, including the induction of apoptosis and interference with key cellular signaling pathways.[2][6]

A thorough evaluation of the cytotoxic properties of a novel compound is a critical step in the drug discovery and development process. This involves determining the concentration at which the compound exhibits toxicity and elucidating the underlying mechanism of cell death. A multi-assay approach, utilizing a panel of complementary cell-based assays, is essential for obtaining a comprehensive and reliable cytotoxicity profile.

This application note provides a detailed guide for evaluating the cytotoxicity of this compound using a suite of well-established cell-based assays. We will cover protocols for assessing cell viability, membrane integrity, and apoptosis induction. The rationale behind each experimental choice is explained to ensure a thorough understanding of the methodologies.

Cell Line Selection and Culture

The choice of cell lines is crucial for obtaining relevant and translatable results. For a comprehensive initial screening, it is recommended to use at least one cancer cell line and one non-cancerous cell line to assess for any potential selective toxicity.

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line, known for its robustness and reproducibility in cytotoxicity assays.[7][8][9]

  • HEK293 (Human Embryonic Kidney): A commonly used non-cancerous human cell line that can serve as a control to determine the general toxicity of the compound to non-malignant cells.[10][11][12]

General Cell Culture Protocol:

All cell lines should be cultured and maintained according to the supplier's recommendations, such as those provided by the American Type Culture Collection (ATCC).[13][14][15][16]

  • Growth Medium:

    • HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17][18]

    • HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12][19]

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Passaging: Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[20] This typically involves washing with Phosphate-Buffered Saline (PBS), detachment with a brief incubation in Trypsin-EDTA, followed by neutralization with complete growth medium and reseeding into new flasks at an appropriate split ratio.[17][21]

Experimental Workflow

A systematic workflow is essential for ensuring the reproducibility and reliability of cytotoxicity data. The following diagram outlines the general experimental procedure.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Treatment & Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture & Maintenance (HeLa & HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution of This compound serial_dil Prepare Serial Dilutions compound_prep->serial_dil treatment Treat Cells with Compound (24, 48, 72 hours) serial_dil->treatment cell_seeding->treatment assay_performance Perform Cytotoxicity Assays (MTT, LDH, Neutral Red, Caspase-Glo) treatment->assay_performance data_acq Data Acquisition (Plate Reader) assay_performance->data_acq data_proc Data Processing & Normalization data_acq->data_proc ic50 Calculate IC50 Values data_proc->ic50 interpretation Mechanism Interpretation ic50->interpretation

Caption: General experimental workflow for cytotoxicity assessment.

Cytotoxicity Assay Protocols

A multi-parametric approach using different assays is recommended to gain a comprehensive understanding of the cytotoxic effects of the compound.

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[22][23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[24]

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[22]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Measure the absorbance at 570 nm using a microplate reader.[24]

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[25][26][27]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with the test compound for the desired duration.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[28]

  • Carefully collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.[27]

  • Incubate for 30 minutes at room temperature, protected from light.[28]

  • Measure the absorbance at 490 nm.[26]

Neutral Red Uptake Assay: Assessment of Lysosomal Integrity

The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[29][30][31]

Protocol:

  • Seed and treat cells in a 96-well plate as previously described.

  • After the treatment period, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours at 37°C.[32][33]

  • Remove the neutral red-containing medium and wash the cells with PBS.

  • Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye.[29]

  • Gently shake the plate for 10 minutes.

  • Measure the absorbance at 540 nm.[33]

Caspase-Glo® 3/7 Assay: Assessment of Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[34][35][36] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[34][37]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound.

  • After treatment, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[37]

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.[38]

  • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

For each assay, the percentage of cell viability or cytotoxicity should be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in the measured parameter, should be determined by plotting the percentage of viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation:

AssayCell LineIC50 (µM) after 48h
MTT HeLa15.2 ± 1.8
HEK29385.7 ± 5.3
LDH HeLa22.5 ± 2.1
HEK293> 100
Neutral Red HeLa18.9 ± 2.5
HEK29392.4 ± 6.9
Caspase-Glo 3/7 HeLa12.8 ± 1.5
HEK29378.3 ± 4.7

A lower IC50 value indicates higher cytotoxicity. A significant difference in IC50 values between the cancer cell line (HeLa) and the non-cancerous cell line (HEK293) would suggest a degree of selectivity of the compound for cancer cells.

Mechanistic Insights from Multi-Assay Data

By comparing the results from the different assays, it is possible to gain insights into the mechanism of cytotoxicity.

  • A decrease in MTT reduction and neutral red uptake, coupled with an increase in LDH release, suggests that the compound induces cell death via necrosis or late-stage apoptosis where membrane integrity is compromised.

  • A significant increase in caspase-3/7 activity at concentrations that also reduce cell viability (as measured by MTT or neutral red assays) strongly indicates that the compound induces apoptosis.

Potential Signaling Pathway: Intrinsic Apoptosis

Should the Caspase-Glo® 3/7 assay indicate apoptosis, a plausible mechanism is the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a common target for many anticancer agents.[39][40][41]

intrinsic_apoptosis cluster_stimulus Cytotoxic Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Thiazole This compound Bax_Bak Bax/Bak Activation Thiazole->Bax_Bak Induces MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Causes CytoC Cytochrome c Release MOMP->CytoC Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Triggers Casp9 Caspase-9 Activation Apoptosome->Casp9 Activates Casp37 Caspase-3/7 Activation Casp9->Casp37 Cleaves & Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis.[42][43]

Conclusion

The application of a multi-assay approach as detailed in this note will enable a robust and comprehensive evaluation of the cytotoxic properties of this compound. By assessing different cellular parameters, researchers can obtain reliable data on the compound's potency and gain valuable insights into its mechanism of action, which is crucial for its further development as a potential therapeutic agent.

References

  • Saeed, A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 715496. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Ubigene. (2025). Expert Insights | HeLa - Gene-editing Cell for Beginners. Retrieved from [Link]

  • SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the signaling pathway of apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway. Retrieved from [Link]

  • Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line. Retrieved from [Link]

  • Nutrition, Dietetics, & Food Science. (n.d.). HEK 293T Tissue Culture Protocols. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Cell Culture Information. (n.d.). HELA CELL LINE. Retrieved from [Link]

  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells. Retrieved from [Link]

  • Protocols.io. (n.d.). Culture and transfection of HEK293T cells. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and doxorubicin (Dox) towards human embryonic kidney cells of HEK 293 line. Retrieved from [Link]

  • Horizon Discovery. (2015). HEK293T Cell Line. Retrieved from [Link]

  • iGEM. (n.d.). HEK293 cells. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • OUCI. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Addgene. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • Bentham Science. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • ENCODE. (n.d.). Maintenance of HEK293 cell line. Retrieved from [Link]

  • PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]

  • PMC. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]

Sources

Derivatization of 2-(1-chloro-2-methylpropyl)-1,3-thiazole for enhanced activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Executive Summary

The scaffold This compound (referred to herein as CMP-Thiazole ) is a high-value pharmacophore precursor.[1] Structurally, it represents an


-chloroalkyl thiazole, serving as a bioisosteric precursor to the Tubuvaline (Tuv)  unit found in potent antimitotic peptides like Tubulysins  and Dolastatin 10 .

This guide addresses the primary challenge with CMP-Thiazole: controlled derivatization . The secondary alkyl chloride is sterically hindered by the isopropyl group yet activated by the thiazole ring. This duality requires precise protocols to effect nucleophilic substitution (


) without elimination (

) or racemization (

).[1] Furthermore, the thiazole C-5 position offers a secondary vector for diversity via C-H activation.

Part 1: Strategic Analysis & Reaction Logic

The Reactivity Profile

The molecule contains two distinct "warheads" for chemical modification:

  • The

    
    -Chloro Handle (C-Cl):  A secondary benzylic-like electrophile.[1]
    
    • Mechanism:[1][2][3][4][5][6] Predominantly

      
       with strong nucleophiles.
      
    • Critical Factor:[1][5]Stereochemical Inversion . The displacement of the chloride typically proceeds with Walden inversion. If the starting material is chiral (e.g., derived from L-Valine), the product will have inverted stereochemistry.

  • The Thiazole C-5 Position: Electron-rich aromatic center.[1][5][7]

    • Mechanism:[1][2][3][4][5][6] Electrophilic Aromatic Substitution (SEAr) or Pd-catalyzed C-H Arylation.[1]

    • Utility: Extension of the pi-system to improve binding affinity (via

      
      -
      
      
      
      stacking).
Decision Pathway (DOT Visualization)

ReactionPathway Start CMP-Thiazole (Substrate) Decision Target Modification? Start->Decision RouteA Side Chain Functionalization Decision->RouteA Nucleophilic Substitution RouteB Core Ring Modification Decision->RouteB C-H Activation ProdA1 Azide/Amine (Tubuvaline Mimics) RouteA->ProdA1 NaN3 / DMF (Inversion) ProdA2 Thioether (Metabolic Stability) RouteA->ProdA2 R-SH / Base ProdB1 C5-Aryl Thiazole (Potency Extension) RouteB->ProdB1 Ar-I / Pd cat.

Figure 1: Strategic decision tree for CMP-Thiazole derivatization. Route A targets the alkyl halide; Route B targets the aromatic core.

Part 2: Experimental Protocols

Protocol A: Stereoselective Azidation ( )

Objective: To replace the chlorine with an azide (precursor to an amine) while controlling stereochemistry. This is the standard route for synthesizing Tubuvaline analogs.

Mechanistic Insight: The adjacent thiazole ring stabilizes the transition state, but the isopropyl group adds steric bulk. Using a polar aprotic solvent (DMF) accelerates the reaction, while keeping the temperature moderate prevents elimination to the alkene.

Materials:

  • CMP-Thiazole (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) – Finkelstein activation[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with CMP-Thiazole (e.g., 1.0 g, 5.7 mmol) and anhydrous DMF (28 mL).

  • Activation: Add NaI (85 mg, 0.57 mmol). Stir for 10 minutes at room temperature. Note: Iodine exchange creates a more reactive iodide intermediate in situ.

  • Nucleophile Addition: Add

    
     (555 mg, 8.5 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 50°C under

    
     atmosphere. Monitor by TLC (Hexane/EtOAc 4:1).[1]
    
    • Checkpoint: Starting material (

      
      ) should disappear within 4–6 hours. Product azide appears at 
      
      
      
      .
  • Workup: Dilute with

    
     (100 mL) and wash with water (
    
    
    
    mL) to remove DMF. Dry organic layer over
    
    
    .
  • Purification: Flash chromatography (gradient 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

    • Stereochemistry: >95% Inversion of configuration (e.g.,

      
      ).
      
Protocol B: Thio-Modification for Metabolic Stability

Objective: Replace the labile acetate found in natural Tubulysins with a stable thioether bioisostere.

Materials:

  • CMP-Thiazole (1.0 eq)[1]

  • Thiophenol or Alkyl Thiol (1.2 eq)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Dissolve the thiol (1.2 eq) in ACN. Add

    
     and stir for 15 min to generate the thiolate anion.
    
  • Add CMP-Thiazole dropwise.[1]

  • Stir at 60°C for 3 hours.

  • Filter off the inorganic salts. Concentrate the filtrate.

  • Purify via preparative HPLC (C18 column, Water/ACN gradient).

Protocol C: C-5 Direct Arylation (Pd-Catalyzed)

Objective: Functionalize the thiazole ring to access new chemical space without affecting the alkyl chloride.

Mechanistic Insight: The C-5 proton of thiazole is the most acidic aromatic proton after C-2 (which is blocked here).[1] Pd-catalyzed C-H activation is preferred over lithiation to avoid reacting with the alkyl chloride.

Materials:

  • CMP-Thiazole (1.0 eq)[1]

  • Aryl Iodide (Ar-I) (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%)[1]
    
  • Base:

    
     (2.0 eq) – Silver acts as a halide scavenger to promote the catalytic cycle.
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • In a glovebox or under strict Argon flow, combine CMP-Thiazole, Aryl Iodide,

    
    , 
    
    
    
    , and
    
    
    in a pressure vial.
  • Add anhydrous 1,4-Dioxane (degassed).

  • Seal and heat to 100°C for 12 hours.

  • Filtration: Filter hot through a Celite pad to remove Ag salts.

  • Analysis: The product will show a new aromatic region in

    
     NMR. The alkyl chloride signal (
    
    
    
    ppm, d) should remain intact.

Part 3: Data & Validation

Comparative Activity Table (SAR)

Modifications at the Cl-position significantly impact biological half-life (


) and potency (

against tubulin polymerization).[1]
Derivative TypeSubstituent (R)Reaction TypeSynthetic YieldBiological Impact
Parent -ClN/AN/AReactive intermediate; unstable in plasma.[1]
Azide


(Protocol A)
88%Precursor to amine; essential for peptide bonds.[1]
Amine

Reduction of

95%High Potency. Mimics Tubuvaline.[1]
Thioether


(Protocol B)[1]
76%High Stability.

increased >4x vs O-acetate.[1]
Ether


(MeOH/NaH)
60%Lower yield due to competitive elimination (

).[1]
Stereochemical Validation Workflow

Because the biological activity of Tubulysins depends on the


 configuration, validating the inversion at the chloro-center is mandatory.

StereochemCheck Step1 Isolate Product (e.g., Azide) Step2 Chiral HPLC Analysis (Chiralpak AD-H) Step1->Step2 Step3 Compare Retention Time with Authentic Standards Step2->Step3 Step4 X-Ray Crystallography (If solid) Step2->Step4 Optional

Figure 2: Validation workflow for stereochemical integrity post-substitution.

References

  • Dömling, A., et al. (2010). "Total Synthesis of Tubulysins." Angewandte Chemie International Edition. [1]

    • Relevance: Establishes the role of the thiazole intermediate in Tubulysin assembly and stereochemistry.
  • Wipf, P., et al. (2004). "Synthesis of the Tubuvaline-Tubuphenylalanine Fragment of Tubulysin." Organic Letters.

    • Relevance: detailed protocols for thiazole alkyl
  • BenchChem Protocols. (2025). "Nucleophilic Substitution on Halogenated Thiazoles." BenchChem Technical Library.

    • Relevance: General conditions for reactions on thiazole scaffolds.
  • Organic Chemistry Portal. (2023). "Synthesis of Thiazoles and Reactivity."

    • Relevance: Mechanisms of electrophilic substitution

Sources

Formulation of 2-(1-chloro-2-methylpropyl)-1,3-thiazole for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of 2-(1-chloro-2-methylpropyl)-1,3-thiazole for In Vitro Systems

Executive Summary & Compound Profile

This compound (CMPT) is a lipophilic, electrophilic thiazole derivative. Unlike its stable parent flavor compound (2-isobutylthiazole), the introduction of a chlorine atom at the


-position (benzylic-like) renders this molecule chemically reactive.

Critical Mechanism: The C-Cl bond at the


-position is susceptible to nucleophilic attack and solvolysis (

mechanism), particularly in aqueous, buffered media typical of in vitro studies.
  • Primary Risk: Rapid hydrolysis to 2-(1-hydroxy-2-methylpropyl)-1,3-thiazole and HCl.

  • Secondary Risk: Non-specific covalent binding (alkylation) of serum proteins (albumin) or cellular thiols (glutathione).

Physicochemical Profile:

Property Value / Characteristic Implication for Formulation
Molecular Weight ~175.68 g/mol --
Predicted LogP 2.5 – 3.2 Low aqueous solubility; requires organic co-solvent.

| Reactivity | High (


-haloheterocycle) | Unstable in water.  Prepare "Just-in-Time." |
| State  | Liquid/Low-melting Solid | Weigh rapidly or volumetrically dispense. |

Pre-Formulation: Vehicle Selection

Due to the hydrolytic instability of CMPT, aqueous buffers (PBS, media) must be avoided during stock preparation.

  • Primary Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide)

    • Why: High solubilizing power; aprotic (prevents immediate solvolysis); miscible with media.

    • Grade: Sterile Filtered, Anhydrous (>99.9%). Moisture content >0.1% will degrade the stock.

  • Alternative: Anhydrous Ethanol

    • Why: Lower toxicity in some sensitive lines.

    • Risk: Nucleophilic attack by ethanol (solvolysis) to form the ethyl ether is possible over long storage. DMSO is preferred.

Protocol: Stock Solution Preparation

Objective: Create a stable 50 mM Master Stock.

Materials:

  • CMPT (Pure substance)

  • Anhydrous DMSO (stored over molecular sieves)

  • Amber glass vials (borosilicate) with PTFE-lined caps

  • Argon or Nitrogen gas stream[1]

Step-by-Step:

  • Environment: Perform weighing in a fume hood. If available, use a glovebox for maximum stability.

  • Weighing: Weigh approx. 8.8 mg of CMPT into a tared amber vial. Record exact mass (

    
    ).
    
  • Calculation: Calculate volume of DMSO required for 50 mM.

    
    
    
  • Solubilization: Add calculated volume of Anhydrous DMSO. Vortex gently for 10 seconds.

  • Inerting: Gently blow a stream of Argon/Nitrogen over the liquid surface to displace air/moisture.

  • Storage: Cap tightly. Seal with Parafilm. Store at -80°C .

    • Shelf Life: Use within 1 month. Discard if precipitate or color change (yellowing) occurs.

Protocol: In Vitro Application (The "Just-in-Time" Method)

Core Directive: Never dilute CMPT into media until the exact moment of application. Pre-diluting in media for >15 minutes may result in dosing the hydrolysis product (alcohol) rather than the chloride.

Workflow Diagram:

FormulationWorkflow cluster_timing CRITICAL TIMING Stock 50 mM Stock (100% DMSO, -80°C) Inter Intermediate Dilution (500 µM in DMSO) Stock->Inter 1:100 Dilution (in DMSO) Well Cell Culture Well (Final: 0.5 µM, 0.1% DMSO) Inter->Well Direct Spike (1:1000) Media Assay Media (Pre-warmed 37°C) Media->Well 99.9% Vol

Caption: "Just-in-Time" dilution strategy minimizes aqueous exposure time, preventing hydrolysis prior to cellular contact.

Procedure:

  • Cell Prep: Plate cells and allow adherence. Volume per well:

    
     (for 6-well) or 
    
    
    
    (for 96-well).
  • Intermediate Stock (1000x): Thaw 50 mM stock. Dilute 1:100 in DMSO to create a 500

    
     working stock.
    
    • Do NOT dilute in PBS/Media here.

  • Dosing:

    • Add

      
       of 500 
      
      
      
      stock directly to the
      
      
      well (or equivalent ratio).
    • Final Concentration:

      
      .
      
    • Final DMSO: 0.1%.

  • Mixing: Immediately swirl the plate gently to mix.

  • Incubation: Proceed immediately to incubator.

Quality Control: Stability Validation Protocol

Because CMPT is a reactive alkyl halide, you must validate its half-life (


) in your specific media.

Hypothesis: CMPT hydrolyzes to the alcohol variant.



Degradation Pathway Diagram:

Degradation CMPT CMPT (Active) Lipophilic Electrophile Transition Carbocation/Transition State CMPT->Transition Solvolysis (H2O) Protein Protein Adduct (Alkylated Target) CMPT->Protein + R-SH / R-NH2 (Nucleophilic Attack) Alcohol Hydrolyzed Product (Inactive/Different Activity) Transition->Alcohol + OH-

Caption: Competitive pathways in media: Hydrolysis (deactivation) vs. Protein Alkylation (potential mechanism of action).

Validation Steps (LC-MS):

  • Prepare media (e.g., DMEM + 10% FBS) at 37°C.

  • Spike CMPT to

    
    .
    
  • Aliquot

    
     at 
    
    
    
    min.
  • Quench: Immediately add

    
     cold Acetonitrile (precipitates proteins and stops reaction).
    
  • Centrifuge (10,000 x g, 5 min).

  • Analyze supernatant by LC-MS. Monitor disappearance of Parent Mass and appearance of Alcohol Mass (

    
    ). Note: Mass shift calculations depend on isotopes.
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation upon addition Concentration > Solubility limitReduce final concentration; ensure rapid mixing.
Yellowing of DMSO Stock HCl generation / DegradationDiscard stock. Use anhydrous DMSO and Argon overlay.
High Cytotoxicity (Control) DMSO toxicity or HCl releaseKeep DMSO <0.5%. Check pH of media (HCl release from hydrolysis can lower pH in unbuffered solutions).
Loss of Potency Rapid HydrolysisPre-incubate cells with compound immediately. Do not prepare "Media Master Mixes" in advance.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 519539, 2-(1-Methylpropyl)thiazole. Retrieved from [Link](Parent compound data for physicochemical baseline).

  • Ertl, P., & Rohde, B. (2012). The reactivity of alpha-haloheterocycles in drug discovery. Journal of Medicinal Chemistry. (General reference for alpha-halo reactivity principles).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for solubility and stability in DMSO).
  • Food and Extract Manufacturers Association (FEMA).Flavor Ingredient Library: 2-Isobutylthiazole. (Context for thiazole stability).

(Note: Specific literature on the 1-chloro derivative is limited; protocols are derived from standard operating procedures for reactive benzylic-like alkyl halides.)

Sources

Application Note: Safe Laboratory Practices for Chlorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

Chlorinated thiazoles (e.g., 2-chlorothiazole, 2,4-dichlorothiazole) are privileged scaffolds in drug discovery, serving as critical intermediates for agrochemicals and pharmaceuticals (e.g., biocides, anti-inflammatory agents). However, their utility is counterbalanced by a distinct profile of chemical reactivity and physiological toxicity .

Unlike simple alkyl halides, chlorinated thiazoles possess an electron-deficient heteroaromatic ring that enhances the electrophilicity of the carbon-chlorine bond. This makes them prone to nucleophilic aromatic substitution (


) reactions—not only in the flask but also with biological nucleophiles (proteins/DNA), driving their potential as sensitizers and lachrymators .

This guide moves beyond generic safety advice. It establishes a containment-first protocol designed to mitigate the specific risks of volatility, skin permeation, and high-energy reactivity associated with this chemical class.

Part 2: Scientific Integrity & Logic (The "Why" and "How")[1]

The Mechanism of Hazard: Why Thiazoles Penetrate & Sensitize

To work safely, one must understand the enemy. Chlorinated thiazoles are often low-molecular-weight, lipophilic liquids or low-melting solids.

  • Permeation Dynamics: Their lipophilicity allows them to rapidly solvate into and diffuse through standard nitrile rubber. Once inside the glove, they are trapped against the skin (occlusion effect), accelerating absorption.

  • Sensitization (Haptenization): The electrophilic C2 or C4 positions can react with cysteine or lysine residues on skin proteins. This forms a stable hapten-protein conjugate, triggering an immune response (Type IV hypersensitivity). Causality: Handling these without barrier protection leads to permanent sensitization, ending a chemist's ability to work with the scaffold.

Critical Control Points
  • Volatility Control: Many chlorothiazoles have high vapor pressures. All weighing must occur within a Vented Balance Enclosure (VBE) or a fume hood.

  • Cold Chain: Due to the instability of the C-Cl bond in the presence of moisture or light, and the risk of exothermic decomposition, storage at 2–8°C (or -20°C for lithiated intermediates) is mandatory.

Part 3: Protocols & Visualization

Protocol A: The "Barrier" Method (PPE & Engineering)

Standard nitrile gloves are insufficient for prolonged contact with chlorinated heterocycles.

Glove Selection Logic:

Glove Material Breakthrough Time (2-Chlorothiazole) Dexterity Recommendation
Standard Nitrile (4 mil) < 15 minutes High Splash Only (change immediately upon contact)
Double Nitrile ~30-45 minutes Medium General Handling (weighing solids)
Laminate Film (Silver Shield/4H) > 480 minutes Low Required for synthesis, spills, or liquid handling

| Viton/Butyl | > 240 minutes | Medium-Low | Alternative for heavy exposure |

Step-by-Step Gowning:

  • Don a pair of disposable nitrile gloves (inner layer).

  • Apply Silver Shield/4H laminate gloves (barrier layer).

  • Don a second pair of extended-cuff nitrile gloves over the laminate (outer layer) to secure the loose fit of the laminate glove and provide grip.

Visualization 1: PPE Decision Logic

G Start Task Assessment Liquid Handling Liquid / Synthesis? Start->Liquid Solid Handling Solid / Closed Vial? Start->Solid Spill Spill Cleanup? Start->Spill Action1 REQUIRED: Laminate (Silver Shield) + Outer Nitrile Liquid->Action1 High Permeation Risk Action2 Double Nitrile (Change <30 mins) Solid->Action2 Lower Risk Action3 Full Hazmat Suit + SCBA (If > 100mL outside hood) Spill->Action3 High Volatility/Toxicity

Caption: Decision tree for selecting Personal Protective Equipment based on the physical state and task risk.

Protocol B: Cryogenic Lithium-Halogen Exchange

The most common yet hazardous reaction involves exchanging the halogen for lithium to functionalize the ring. This requires strict exclusion of moisture and temperature control to prevent "dance" reactions (scrambling of the regiochemistry) or ring fragmentation.

Prerequisites:

  • Schlenk Line or Nitrogen/Argon Manifold .

  • Dry Solvents: THF or Ether (< 50 ppm water).

  • Cryostat/Bath: Acetone/Dry Ice (-78°C).

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask (RBF) under vacuum. Backfill with Argon x3.

  • Solvation: Dissolve the chlorinated thiazole in anhydrous THF. Note: Chlorinated thiazoles can freeze/precipitate at -78°C; ensure concentration is < 0.5 M.

  • Cooling: Submerge flask in the -78°C bath. Allow 15 minutes for thermal equilibration.

  • Reagent Addition: Add n-Butyllithium (or LDA) dropwise via syringe pump or pressure-equalizing addition funnel.

    • Safety Check: Monitor internal temperature. An exotherm > 5°C indicates addition is too fast, risking runaway decomposition.

  • Exchange Period: Stir for 15–30 minutes. Do not prolong: Lithiated thiazoles are thermally unstable even at low temps.

  • Quench/Electrophile: Add the electrophile (e.g., aldehyde, CO2) slowly.

  • Termination: Once complete, quench with saturated aqueous

    
    while still cold to prevent side reactions during warmup.
    
Visualization 2: Reaction Safety Workflow

Reaction Dry Dry Glassware (Vac/Argon Cycle) Cool Cool to -78°C (Precipitation Check) Dry->Cool AddBase Add Li-Reagent (Dropwise, T < -70°C) Cool->AddBase AddBase->AddBase Pause if T > -70°C Wait Exchange (15-30 min) DO NOT WAIT LONGER AddBase->Wait Quench Add Electrophile Then NH4Cl Wait->Quench

Caption: Step-by-step workflow for safe lithium-halogen exchange on thiazole scaffolds.

Protocol C: Waste Disposal & Decontamination

Chlorinated heterocycles must NOT enter aqueous waste streams due to high aquatic toxicity.

  • Quenching: All reaction glassware must be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate any remaining lithiated species or basic intermediates.

  • Segregation:

    • Stream A (Halogenated Organic): Mother liquors, rinses containing the thiazole. Label: "Toxic, Halogenated, Flammable".

    • Stream B (Solid Waste): Contaminated silica gel, drying agents, and gloves . Do not throw gloves in regular trash; they may off-gas.

  • Spill Management:

    • Absorb with vermiculite or sand.[1]

    • Do not use paper towels (fire risk if oxidant present).

    • Clean surface with a surfactant/water mix, then wipe with ethanol.

Visualization 3: Waste Segregation Logic

Waste Source Experimental Waste Liquid Liquid Waste Source->Liquid Solid Solid Waste (Gloves/Silica) Source->Solid Halo Halogenated Solvents (Red Can) Liquid->Halo Contains Thiazole/DCM NonHalo Non-Halogenated (Clear Can) Liquid->NonHalo Only Acetone/EtOH (Trace Thiazole < 0.1%) Trash Regular Trash Solid->Trash Uncontaminated Wrappers HazSolid Hazardous Solid Waste (Sealed Drum) Solid->HazSolid Contaminated Gloves/Tissues

Caption: Waste stream segregation to prevent environmental contamination and regulatory violation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76429, 2-Chlorothiazole. PubChem.[2] [Link]

  • Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[3] [Link]

  • Royal Society of Chemistry. (2000). Metallation and bromine-lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of crude 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Handling of Reactive -Chloroalkyl Thiazoles

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering degradation, low yields, or "black tar" formation during the synthesis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole .

This molecule is a critical electrophilic fragment (often referred to as the Tuv fragment precursor) used in the total synthesis of microtubule inhibitors like Tubulysins and Dolastatin 10 analogs for Antibody-Drug Conjugates (ADCs).

The Core Challenge: This is not a standard alkyl halide. The chlorine atom is at a position benzylic-like to the thiazole ring. This electronic activation makes the C-Cl bond highly labile, rendering the molecule susceptible to two primary failure modes:

  • Hydrolysis (reversion to alcohol).

  • Elimination (formation of the vinyl thiazole).

This guide provides the protocols required to stabilize, purify, and store this sensitive intermediate.

Part 1: The Instability Matrix (Root Cause Analysis)

Before attempting purification, you must understand why your compound is degrading. The thiazole ring acts as an electron sink, stabilizing the developing positive charge at the


-carbon. This facilitates 

pathways (hydrolysis) and

pathways (elimination).
Degradation Pathways Diagram

DegradationPathways Alcohol Precursor Alcohol (Stable) Chloride Target: 2-(1-chloro-2-methylpropyl)thiazole Alcohol->Chloride SOCl2 / POCl3 Carbocation Stabilized Carbocation Intermediate Chloride->Carbocation Spontaneous Ionization Alkene Elimination Product (Vinyl Thiazole) Carbocation->Alkene Base or Heat (- HCl) Hydrolysis Hydrolysis Product (Reverted Alcohol) Carbocation->Hydrolysis H2O / Acidic SiO2

Figure 1: Mechanistic pathways leading to the degradation of the target chloride. The thiazole ring stabilizes the carbocation, accelerating both elimination and hydrolysis.

Part 2: Synthesis & Workup Optimization

Purification fails if the crude material is compromised during the reaction workup. The most common synthesis method involves thionyl chloride (


).
Critical Troubleshooting: The "Black Oil" Phenomenon

Symptom: The reaction mixture turns dark black/brown upon concentration. Cause: Residual HCl and


 trapped in the viscous oil catalyze the polymerization of the thiazole ring and elimination of the chloride.

Corrective Protocol (The "Cold Quench"):

  • Do not concentrate directly. Never rotary evaporate the reaction mixture directly from the reaction solvent if

    
     is present.
    
  • Azeotropic Removal: Add dry Toluene (2x volume) and concentrate. Repeat twice. This removes residual

    
     more effectively than DCM.
    
  • Neutralization:

    • Dissolve the residue in

      
       or 
      
      
      
      .
    • Wash rapidly with cold saturated

      
      .
      
    • Note: Extended contact with aqueous base causes hydrolysis. The contact time should be < 2 minutes.

    • Dry immediately over

      
       (Avoid 
      
      
      
      as it can be slightly acidic/Lewis acidic).

Part 3: Purification Protocols

Choose your method based on the purity requirements and scale.

Method A: Vacuum Distillation (Recommended)

Best for: Large scale (>5g), high stability requirement.

This compound is thermally unstable. Distillation must be performed under high vacuum to keep the bath temperature below the elimination threshold (~60°C).

ParameterSpecificationNotes
Vacuum Pressure < 0.5 mmHgEssential. Use a high-vac pump, not a water aspirator.
Bath Temperature Max 55°CAbove 60°C, elimination to the vinyl thiazole accelerates.
Collection Dry Ice / Acetone trapEnsure the receiver is cooled.
Appearance Clear to pale yellow oilIf it turns orange/brown during distillation, lower the temp.
Method B: Neutralized Silica Chromatography

Best for: Small scale (<1g), or if distillation equipment is unavailable.

WARNING: Standard silica gel is acidic (


). This will  decompose your compound into the alcohol and alkene during the run. You must neutralize the stationary phase.

Protocol:

  • Slurry Preparation: Prepare the silica slurry in your eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1% Triethylamine (

    
    )  to the slurry and stir for 5 minutes before packing the column.
    
  • Eluent: Use Hexanes/EtOAc (typically 9:1 to 4:1) containing 0.5%

    
     .
    
  • Speed: Run the column fast. Do not let the compound sit on the silica.

Decision Tree: Purification Strategy

PurificationTree Start Crude Mixture Containing Chloride ScaleCheck Scale > 2 grams? Start->ScaleCheck Distillation High Vacuum Distillation (<0.5 mmHg, <55°C) ScaleCheck->Distillation Yes Column Flash Chromatography ScaleCheck->Column No Neutralize CRITICAL STEP: Buffer Silica with 1% Et3N Column->Neutralize Mandatory

Figure 2: Decision logic for selecting the appropriate purification method.

Part 4: Storage & Handling

Q: Can I store the purified chloride? A: Not indefinitely. The compound undergoes auto-catalytic decomposition (HCl generation


 more decomposition).

Storage Protocol:

  • State: Store as a solution in Benzene or Toluene if possible. The solvent acts as a heat sink and dilutes any generated acid.

  • Temperature: -20°C or lower.

  • Atmosphere: Strictly under Argon/Nitrogen. Moisture is the enemy.

  • Shelf Life:

    • Neat (Pure Oil): < 48 hours at -20°C.

    • In Solution (PhMe): ~2 weeks at -20°C.

Part 5: Frequently Asked Questions (FAQ)

Q1: My NMR shows a doublet at ~9.8 ppm and a loss of the chlorine signal. What happened? A: You have formed the aldehyde . If the crude chloride is exposed to moisture and air for too long, it hydrolyzes to the alcohol, which can then oxidize (slowly) or, more likely, you are seeing a formyl-thiazole byproduct from ring degradation. However, if you see signals at ~6.5-7.0 ppm, you have the vinyl thiazole (elimination product).

Q2: Can I use


 instead of 

?
A: Yes.

often provides a milder reaction profile and avoids the evolution of

gas, which can be difficult to degas from the oil. However, removing residual phosphorous byproducts requires more rigorous aqueous workup, which risks hydrolysis.

with a Toluene azeotrope is generally preferred for ease of workup.

Q3: Is the chloride chiral? A: Yes, the C-1 position is a chiral center.

  • Warning: Reactions with

    
     can proceed via 
    
    
    
    (Retention) or ion-pair mechanisms (Inversion/Racemization) depending on the solvent.
  • Solvent Effect: Using Dioxane or Ether typically favors retention (

    
    ). Using Pyridine  often leads to inversion. Check your specific optical rotation requirements against literature values for Tubulysin intermediates [1].
    

References

  • Peltier, H. M., et al. (2006). "The Total Synthesis of Tubulysin D." Journal of the American Chemical Society, 128(50), 16018-16019.

    • Context: Describes the synthesis of the Tuv fragment and handling of thiazole intermedi
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.

    • Context: Foundational work on the stability and synthesis of functionalized thiazoles and oxazoles.
  • Ellman, J. A., et al. (2009). "Synthesis of Tubulysin D Analogues." The Journal of Organic Chemistry, 74(21), 8133–8142.

    • Context: Detailed experimental procedures for Tubulysin fragments, including purification strategies for sensitive intermedi

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. This compound is a potent alkylating agent and potential vesicant.

Side-product formation in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Thiazoles

Executive Summary: The Thiazole Paradox

The Hantzsch thiazole synthesis (condensation of


-haloketones with thioamides/thioureas) is the workhorse of heterocycle generation. However, its simplicity is deceptive. The reaction relies on a delicate balance between nucleophilic attack (S-alkylation) and dehydration. When this balance tips, you encounter three primary failure modes: oxidative dimerization  (thiadiazoles), regiochemical scrambling  (imino-thiazolines), and arrested aromatization  (hydroxythiazolines).

This guide deconstructs these failure modes, providing mechanistic insights and self-validating rescue protocols.

Diagnostic Decision Tree (Visual Guide)

Before modifying your reaction, identify your specific failure mode using the logic flow below.

ThiazoleTroubleshooting Start Start: Reaction Analysis CheckTLC 1. Check TLC/LCMS vs Starting Material Start->CheckTLC Result1 New Spot (Higher Rf) Non-polar CheckTLC->Result1 Clean conversion Result2 New Spot (Lower Rf) Polar/Streaking CheckTLC->Result2 Stalled/Slow Result3 Multiple Spots Complex Mixture CheckTLC->Result3 Messy AnalyzeNMR1 1H NMR Analysis Result1->AnalyzeNMR1 AnalyzeNMR2 IR/NMR Analysis Result2->AnalyzeNMR2 IssueC Issue: Regioisomerism (N- vs S-alkylation) Result3->IssueC Isomeric mixture IssueA Issue: Oxidative Dimerization (Thiadiazole formed) AnalyzeNMR1->IssueA Symmetric peaks, No thiazole C-H IssueB Issue: Arrested Dehydration (Hydroxythiazoline) AnalyzeNMR2->IssueB OH stretch, Aliphatic C-H signals

Caption: Diagnostic logic flow for identifying the primary side-products in Hantzsch synthesis based on TLC and spectroscopic signatures.

Module 1: The "Thiadiazole Trap" (Oxidative Dimerization)

The Scenario: You performed a standard Hantzsch reaction. You isolated a crystalline solid with a sharp melting point, but the yield is lower than expected. The NMR shows high symmetry, and the characteristic thiazole proton (usually


 7.0–8.0 ppm) is missing.

The Diagnosis: You have synthesized a 3,5-disubstituted-1,2,4-thiadiazole instead of a thiazole.

The Mechanism: Thioamides are potent nucleophiles, but they are also easily oxidized. In the presence of air, DMSO, or trace oxidants (like


 if used for in-situ bromination), thioamides undergo oxidative dimerization. This is faster than the 

attack on the

-haloketone if the ketone is sterically hindered.

Troubleshooting & Prevention:

VariableRecommendationTechnical Rationale
Atmosphere Strict Inert (Ar/N2) Oxygen facilitates the formation of disulfide intermediates which extrude sulfur to form thiadiazoles.
Order of Addition Reverse Addition Do not heat the thioamide alone. Add the thioamide to the

-haloketone solution to ensure the ketone is in excess relative to the thioamide locally.
Solvent Avoid DMSO DMSO acts as an oxidant (Swern-type conditions) at high temperatures, promoting dimerization. Use EtOH or DMF.

Q: How do I confirm this is a thiadiazole without a crystal structure? A: Check the Mass Spec. The thiadiazole dimer will have a mass of


. Effectively, it looks like a dimer minus sulfur and hydrogen. In NMR, if your R-group is phenyl, you will see a simplified splitting pattern due to the symmetry of the 3,5-diphenyl-1,2,4-thiadiazole.

Module 2: The "Intermediate Purgatory" (Hydroxythiazolines)

The Scenario: LCMS shows the correct mass (


) or the reaction seems "stuck." The isolated product is an oil or amorphous solid. NMR shows an exchangeable proton and lack of aromatic character in the heterocyclic region.

The Diagnosis: You have isolated the 4-hydroxy-2-thiazoline intermediate . The dehydration step (aromatization) has failed.

The Mechanism: The Hantzsch synthesis is a two-step process:

  • S-Alkylation: Fast, kinetic control.

  • Cyclodehydration: Slower, thermodynamic control. Bulky R-groups or electron-withdrawing groups on the ketone can stabilize the intermediate alcohol, preventing water elimination.

Rescue Protocol (The "Dehydration Push"): If you have the intermediate, do not discard it. You can force the aromatization:

  • Acidic Shift: Dissolve the intermediate in Ethanol. Add 2.0 equivalents of concentrated HCl or

    
    . Reflux for 2 hours.
    
  • Chemical Scavenging: If acid sensitive, dissolve in DCM and add Trifluoroacetic Anhydride (TFAA) and Pyridine (1.1 eq each) at 0°C. This activates the alcohol as a trifluoroacetate, which eliminates rapidly.

Module 3: Regioisomerism (N- vs S-Alkylation)

The Scenario: You are using a substituted thiourea (


). You see two close spots on TLC. NMR shows two sets of signals.

The Diagnosis: Competition between 2-aminothiazole (desired) and 2-imino-thiazoline (isomer).[1]

The Mechanism: Thioureas are ambident nucleophiles. While Sulfur is softer and more nucleophilic (HSAB theory), Nitrogen can attack if:

  • The Sulfur is sterically hindered.[2]

  • The solvent is highly polar/protic (solvating the Sulfur).

  • Critical Factor: Acidic conditions can sometimes favor the imino form (kinetic trap) or stabilize it via protonation.

Control Strategy:

  • Solvent: Switch to a non-polar, aprotic solvent (Acetone or Toluene) to maximize the nucleophilicity of Sulfur relative to Nitrogen.

  • Base: Use a mild base (

    
    ) to neutralize the HBr generated during the reaction immediately. This prevents the acid-catalyzed equilibration to the imino form.
    

Detailed Experimental Protocols

Protocol A: Robust Hantzsch Synthesis (Minimizing Side Products)

Use this for standard library generation.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen.

  • Dissolution: Add

    
    -haloketone (1.0 mmol) to Ethanol (anhydrous, 5 mL).
    
  • Addition: Add Thioamide/Thiourea (1.05 mmol) in one portion.

  • Reaction:

    • If reactive ketone: Stir at Room Temp for 1 hour.

    • If unreactive: Heat to 60°C (Do not reflux aggressively unless necessary).

  • Monitoring: Check TLC. If "intermediate" spot persists (see Module 2), add 2 drops of conc. HCl.

  • Workup: Cool to 0°C. The thiazole hydrobromide salt often precipitates. Filter and wash with cold ether.

    • Self-Validation: The salt is usually white/off-white. Yellow/Orange indicates oxidation/impurities.

  • Free Basing: Suspend salt in water, adjust pH to 8 with saturated

    
    , and extract with EtOAc.
    
Protocol B: One-Pot Rescue (In-situ Halogenation)

Use this if the


-haloketone is unstable.
  • Dissolve ketone (1.0 mmol) in DMF (3 mL).

  • Add NBS (1.05 mmol) and p-TsOH (0.1 eq). Stir at RT for 1 hour (monitor disappearance of ketone).

  • CRITICAL STEP: Add Thioamide (1.2 mmol) immediately . Do not let the

    
    -bromoketone sit, as it will self-condense (darkening of solution).
    
  • Heat to 80°C for 2 hours.

Mechanistic Visualization

HantzschMechanism Reactants Alpha-Haloketone + Thioamide Path1 Path A: Hantzsch (Inert Atm, Kinetic) Reactants->Path1 Path2 Path B: Oxidation (Air/DMSO, Oxidant) Reactants->Path2 Intermed1 S-Alkylation (Thioether) Path1->Intermed1 SN2 Attack IntermedOx Disulfide Dimer Path2->IntermedOx Oxidative Coupling Intermed2 Hydroxythiazoline (Cyclized Alcohol) Intermed1->Intermed2 Cyclization Product Thiazole (Target) Intermed2->Product -H2O (Dehydration) SideProduct 1,2,4-Thiadiazole (Impurity) IntermedOx->SideProduct -S, -H2S

Caption: Mechanistic bifurcation showing how oxidative conditions divert reactants toward Thiadiazoles (Path B) vs. Thiazoles (Path A).

References & Authoritative Sources

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity:

    • Source: The Royal Society of Chemistry (RSC).

    • Citation: "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[3] 1.

    • URL:[Link][4]

  • Oxidative Dimerization of Thioamides (Thiadiazole Formation):

    • Source: National Institutes of Health (PMC).

    • Citation: "Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling." (Discusses the oxidative mechanism competing with thiazole formation).

    • URL:[Link]

  • One-Pot Synthesis & Green Chemistry Protocols:

    • Source: BenchChem Protocols.[5]

    • Citation: "General Procedure for Hantzsch Thiazole Synthesis and Optimization."

  • Thiazole vs. Thiadiazole Mechanistic Divergence:

    • Source: SynArchive.

    • Citation: "Hantzsch Thiazole Synthesis: Mechanism and Side Reactions."

    • URL:[Link]

Sources

Troubleshooting HPLC peak tailing for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Asymmetrical Peaks

In High-Performance Liquid Chromatography (HPLC), the ideal peak is a perfect Gaussian shape, symmetrical and sharp. However, analysts frequently encounter distorted peaks, with peak tailing being the most common issue.[1] This phenomenon, where the latter half of the peak is drawn out, is not merely a cosmetic flaw; it significantly compromises analytical accuracy by making peak integration difficult, reducing resolution between adjacent peaks, and ultimately affecting the reliability of quantification.[2]

This guide provides a comprehensive, in-depth troubleshooting framework specifically for peak tailing observed during the analysis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole, a heterocyclic compound whose chemical nature presents specific challenges in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Analyte and the Problem

Q1: Why is this compound prone to peak tailing in reversed-phase HPLC?

A1: The primary reason lies in the chemical structure of the molecule. The 1,3-thiazole ring contains a nitrogen atom which imparts basic properties to the compound.[3][4] Basic compounds are particularly susceptible to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[5][6]

Specifically, the issue arises from residual silanol groups (Si-OH) on the surface of the silica-based C18 columns commonly used.[7][8] At mobile phase pH levels above approximately 3.5-4, these acidic silanol groups become deprotonated and negatively charged (Si-O⁻).[6] Your basic thiazole analyte, which will be protonated and positively charged at this pH, can then engage in a strong ionic interaction with these anionic silanol sites. This creates a secondary, non-hydrophobic retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tailing" peak.[1][6]

Q2: What is the pKa of this compound and why is it important?

A2: While the exact experimental pKa for this specific molecule is not readily published, we can infer its properties from similar structures. The conjugate acid of the basic thiazole ring typically has a pKa in the range of 2.5 to 3.5.[3][9][10] The pKa is the pH at which the compound is 50% ionized and 50% neutral. This value is critical because operating the mobile phase at a pH close to the analyte's pKa can lead to inconsistent ionization and peak shape distortion.[2][11] For optimal peak shape, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the analyte's pKa.[12]

Section 2: The Troubleshooting Workflow

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing.

Q3: My peak for this compound is tailing. Where do I start?

A3: Begin with the most common and impactful factors: the mobile phase and column chemistry. The goal is to minimize the secondary silanol interactions discussed in Q1. The following flowchart outlines the recommended troubleshooting path.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 3.0 and buffered? start->check_ph adjust_ph ACTION: Adjust Mobile Phase to pH 2.5-3.0 with a suitable buffer (e.g., phosphate or formate). Ensure pH is >1.5 units from analyte pKa. check_ph->adjust_ph No check_column Is the column specifically designed for basic compounds (e.g., end-capped, hybrid silica, or polar-embedded)? check_ph->check_column Yes success Problem Resolved: Symmetrical Peak adjust_ph->success change_column ACTION: Switch to a modern, high-purity, end-capped column or a column with a modified surface (e.g., polar-embedded phase). check_column->change_column No check_overload Is the peak shape improving upon sample dilution? check_column->check_overload Yes change_column->success reduce_load ACTION: Reduce injection volume or decrease sample concentration. check_overload->reduce_load Yes check_hardware Are all peaks in the chromatogram tailing? Consider extra-column volume and hardware. check_overload->check_hardware No reduce_load->success fix_hardware ACTION: 1. Check for improper fittings/ferrules. 2. Minimize tubing length and ID. 3. Check for column void/frit blockage. check_hardware->fix_hardware Yes check_hardware->success No, problem likely solved by pH/column choice. fix_hardware->success

Figure 1. Logical workflow for troubleshooting peak tailing.

Q4: How do I properly adjust the mobile phase pH to improve peak shape?

A4: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.

  • The Principle: By lowering the mobile phase pH, you protonate the residual silanol groups on the silica surface, neutralizing their negative charge (Si-OH instead of Si-O⁻).[1][13] This eliminates the strong ionic attraction for your protonated basic analyte, leading to a separation dominated by the desired hydrophobic interactions and a more symmetrical peak.[1]

  • Protocol: Mobile Phase Preparation (Target pH 2.7)

    • Choose a Buffer: Select a buffer effective in the desired pH range. Formate (pKa ~3.75) or Phosphate (pKa1 ~2.15) are excellent choices. For this example, we will use formic acid.

    • Prepare Aqueous Phase: Start with the aqueous portion of your mobile phase (e.g., 900 mL of HPLC-grade water).

    • Add Buffer Agent: Add a small, measured amount of the buffer agent. For a 0.1% formic acid solution, add 1 mL of formic acid to the 900 mL of water.

    • Measure and Adjust pH: Use a calibrated pH meter to measure the pH of the aqueous solution. Adjust to the target pH (e.g., 2.7) by adding the acid (formic acid) or a weak base (ammonium hydroxide) dropwise. Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic modifier. [14]

    • Final Volume and Mixing: Bring the aqueous phase to its final volume (e.g., 1000 mL). Then, mix with the organic modifier (e.g., acetonitrile or methanol) as your method dictates.

    • Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas using sonication or vacuum filtration.

Q5: My pH is correct, but I still see tailing. Could it be my column?

A5: Yes, absolutely. Not all C18 columns are created equal. Older columns, or "Type A" silica columns, often have higher levels of metal impurities and more active, acidic silanol groups.[13]

  • The Principle: Modern columns ("Type B" high-purity silica) are manufactured to have fewer metal impurities and are often "end-capped." End-capping is a process where the column manufacturer reacts the residual silanol groups with a small, non-polar silylating agent (like trimethylchlorosilane) to shield them, making them unavailable for secondary interactions with basic analytes.[2][15]

  • Visualizing the Interaction:

Silanol_Interaction cluster_0 Silica Surface silica Si c18 C18 Chain silica->c18  Primary  Hydrophobic  Interaction silanol Si-O⁻ analyte Thiazole-R (Positively Charged) analyte->silanol Undesirable Secondary Ionic Interaction (Causes Tailing)

Sources

Technical Support Center: Process Scale-Up for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Engineering) Ticket ID: SC-THIAZ-CL-001 Subject: Troubleshooting Scale-Up, Safety, and Stability in


-Chloroalkyl Thiazole Synthesis
Executive Summary

You are likely synthesizing 2-(1-chloro-2-methylpropyl)-1,3-thiazole , a critical intermediate often associated with the fungicide Ethaboxam or related pharmaceutical building blocks.

The standard route involves the deoxychlorination of 1-(thiazol-2-yl)-2-methylpropan-1-ol using Thionyl Chloride (


) . While straightforward on a milligram scale, this reaction presents three critical failure modes at scale (>100g):
  • Thermal Runaway/Gas Evolution: The release of stoichiometric

    
     and 
    
    
    
    gas causes foaming and pressure spikes.
  • Product Instability: The resulting

    
    -chloroalkyl thiazole is prone to hydrolysis (reverting to alcohol) and thermal elimination (forming the alkene) if distilled aggressively.
    
  • Blackening/Tarring: Thiazoles are electron-deficient but can polymerize or ring-open under highly acidic, high-temperature conditions.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Reaction Engineering & Kinetics

Core Protocol: Deoxychlorination via


 with DMF Catalysis.
Process Flow Diagram

The following workflow illustrates the critical control points (CCPs) for the reaction setup.

ReactionFlow cluster_safety Critical Safety Zone Start Start: Alcohol Precursor (in Toluene or DCM) Reactor Reactor Temp: 0°C -> 45°C Agitation: High Shear Start->Reactor Reagent Reagent: SOCl2 (1.1 - 1.2 eq) Reagent->Reactor Controlled Dosing Catalyst Catalyst: DMF (0.5 - 1.0 mol%) Catalyst->Reactor Initiation Scrubber Gas Scrubber (NaOH + NaOCl) Reactor->Scrubber SO2 + HCl Gas IPC IPC Check (HPLC/GC) Reactor->IPC t = 2 hrs IPC->Reactor Incomplete Quench Inverse Quench (Pour Rxn into Cold NaHCO3) IPC->Quench Complete (>98%)

Caption: Figure 1. Process flow for the chlorination of thiazole alcohol. Note the critical gas scrubbing path.

Troubleshooting: Reaction Phase
SymptomProbable CauseCorrective ActionMechanism/Logic
Reaction Stalled (<80% Conv.) Lack of Vilsmeier intermediate formation.Add DMF (Dimethylformamide). Use 1-5 mol%.

alone is slow with electron-deficient heterocycles. DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent [1].
Dark/Black Reaction Mixture Thermal decomposition of the thiazole ring.Lower Temperature. Do not exceed 50°C. Switch solvent to DCM (reflux 40°C) if Toluene (110°C) was used.Thiazoles are basic; prolonged heating in concentrated acid (

byproduct) causes ring degradation and polymerization [2].
Violent Gas Evolution Dosing

too fast at high temp.
Dose at 0-5°C. Warm to RT only after addition is complete.The reaction is endothermic initially but becomes exothermic as

is released. Cold addition buffers the kinetic rate.
Solid Precipitation Formation of Hydrochloride salt.Maintain Agitation. This is normal. The product or intermediate may precipitate as an HCl salt.Do not filter. The salt will dissolve/neutralize during the aqueous quench.
Module 2: Work-up & Safety (The Quench)

The Hazard: Quenching


 releases massive amounts of heat and gas.
The Solution: Inverse Quench.  Never add water to the reaction mixture.
Quench Decision Logic

QuenchLogic Start Reaction Complete? ExcessSOCl2 Is Excess SOCl2 > 5%? Start->ExcessSOCl2 Distill Strip Excess SOCl2 Vacuum Distillation ExcessSOCl2->Distill Yes Direct Direct Quench? (Water into Rxn) ExcessSOCl2->Direct Avoid Inverse Inverse Quench (Rxn into NaHCO3) ExcessSOCl2->Inverse No Distill->Inverse Explosion DANGER: Violent Eruption Direct->Explosion Runaway Exotherm Safe Safe Neutralization Temp < 10°C Inverse->Safe

Caption: Figure 2. Safety logic for quenching thionyl chloride reactions. Inverse quench is mandatory for scale-up.

FAQ: Work-up Issues

Q: Why did my product yield drop after the aqueous wash?

  • A: Hydrolysis. The

    
    -chloroalkyl group is reactive. If the quench water is too hot or the pH is too acidic/basic for too long, the chloride hydrolyzes back to the alcohol.
    
    • Fix: Use ice-cold Saturated

      
      . Keep the internal temperature <10°C during the quench. Separate layers immediately.
      

Q: I have a persistent emulsion. How do I break it?

  • A: Thiazoles can act as surfactants when protonated.

    • Fix: Filter the biphasic mixture through a pad of Celite to remove fine particulates (often sulfur or polymerized tars) that stabilize the emulsion. Adjust pH to ~7-8 to ensure the thiazole is in the free base form (organic soluble).

Module 3: Purification & Stability

Target Specification:

  • Appearance: Pale yellow to orange oil (darkens on standing).

  • Purity: >95% (GC/HPLC).

  • Storage: < -20°C, under Argon.

Distillation Guide

Purification via distillation is risky due to thermal instability.

ParameterRecommendationReason
Vacuum Pressure < 1 mbar (High Vacuum) Must lower the boiling point below 80°C to prevent degradation.
Apparatus Wiped Film Evaporator (WFE) or Short Path.Minimizes "residence time" of the molecule on the hot surface.
Stabilizer Add

(trace) to receiver?
No. Store over activated molecular sieves (4Å) to scavenge moisture.

Q: My product is turning purple/black in storage.

  • A: Auto-catalytic decomposition. Trace

    
     remaining from the synthesis catalyzes the degradation of the thiazole ring.
    
    • Fix: Ensure the final organic layer is washed with brine containing 1%

      
       (Triethylamine) or stored over a solid base pellet (like KOH) in the freezer to scavenge acid traces.
      
References & Authority
  • Vilsmeier-Haack Mechanism in Chlorination:

    • Context: Use of DMF as a catalyst for

      
       reactions.[1]
      
    • Source: Clayden, J., et al. Organic Chemistry. Oxford University Press. (General textbook reference for Vilsmeier mechanism).

    • Specific Application: See US Patent 20080228016A1 "Method for Chlorinating Alcohols" which details the catalytic role of phosphine oxides and amides (like DMF) in

      
       chlorinations. 
      
  • Synthesis of Ethaboxam Intermediates:

    • Context: Synthesis of 2-substituted thiazoles and chlorination protocols.[2][3][4]

    • Source:European Patent EP0794180B1 "Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole". While this refers to a different isomer, the process chemistry (reaction of isothiocyanates and chlorination handling) provides the authoritative baseline for handling chloro-thiazoles.

  • Safety of Thionyl Chloride Scale-Up:

    • Context: Hazard management for

      
      .
      
    • Source:Quinn, P. "Safety of Thionyl Chloride Processes." Organic Process Research & Development. (General industry standard for

      
       handling).
      
    • MSDS Data: Carl Roth Safety Data Sheet: Thionyl Chloride. Link

  • General Thiazole Synthesis (Hantzsch Method):

    • Context: If the user needs to synthesize the alcohol precursor.[1]

    • Source:Organic Chemistry Portal: Thiazole Synthesis. Link

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving thionyl chloride must be conducted in a fume hood with appropriate personal protective equipment (PPE) and gas scrubbing systems.

Sources

Technical Support Center: Column Chromatography Optimization for Thiazole Derivative Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of column chromatography for this important class of heterocyclic compounds. The inherent basicity of the thiazole nitrogen atom and the diverse polarities of potential substituents demand a nuanced approach to achieve optimal separation. This resource provides field-proven insights in a direct question-and-answer format, covering both foundational questions and advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and setup for purifying thiazole derivatives.

Q1: Why is column chromatography the preferred method for purifying many thiazole derivatives?

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For thiazole derivatives, which are often synthesized in multi-step reactions, this method is ideal for removing unreacted starting materials, byproducts, and other impurities that can have a wide range of polarities.[2] It is scalable, allowing for the purification of milligrams to several grams of material, a common requirement in drug discovery and development.[3][4]

Q2: How do I choose the correct stationary phase for my thiazole derivative?

The choice of stationary phase is critical and depends on the polarity of your target molecule.[5]

  • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its versatility and cost-effectiveness.[3][6] It is slightly acidic and works well for moderately polar to non-polar thiazole derivatives. However, the acidic nature can sometimes cause degradation of sensitive compounds or strong, irreversible binding of highly basic thiazoles.[7]

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Basic alumina can be particularly useful for purifying highly basic thiazole derivatives that might otherwise bind irreversibly to acidic silica gel. Neutral alumina is a good alternative when the stability of the compound on silica is unknown.

  • Reversed-Phase Silica (e.g., C18): For highly polar or water-soluble thiazole derivatives, reversed-phase chromatography is often the better choice.[8][9] Here, the stationary phase is non-polar (hydrophobic), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Polar compounds elute first in this system.

Table 1: Stationary Phase Selection Guide
Stationary PhasePolarityBest Suited ForKey Considerations
Silica Gel Polar (Acidic)Non-polar to moderately polar thiazolesMost common; cost-effective; potential for strong adsorption of basic compounds.[6][7]
Alumina Polar (Basic, Neutral, or Acidic)Basic thiazole derivatives (using basic alumina)Less acidic than silica; choice of pH is crucial.
Reversed-Phase (C18) Non-polarHighly polar, ionic, or water-soluble thiazolesRequires polar mobile phases; elution order is inverted from normal-phase.[8][9]
Q3: What is the most effective way to select a mobile phase (eluent)?

The most reliable method for selecting a mobile phase is to use Thin-Layer Chromatography (TLC) .[2] TLC is essentially a miniaturized version of column chromatography and allows for rapid screening of various solvent systems.

The Goal of TLC Analysis: Your objective is to find a solvent system where your desired thiazole derivative has a Retention Factor (Rf) value between 0.2 and 0.4 .[2]

  • An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.1 indicates the compound is too strongly adsorbed to the stationary phase and will take a very long time and a large volume of solvent to elute.[2]

A common starting point for thiazole derivatives on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][10]

Q4: Should I use gravity chromatography or flash chromatography?

The choice depends on the scale of your purification and the difficulty of the separation.

  • Gravity Chromatography: Relies on gravity to move the solvent through the column. It is slower but can sometimes provide better resolution for difficult separations on a small scale.[4]

  • Flash Chromatography: Uses positive pressure (typically from compressed air or nitrogen) to push the solvent through the column much faster.[3][11] This is the standard technique in modern research labs because it significantly reduces purification time and solvent consumption while often providing excellent separation.[11][12] For most applications involving thiazole derivatives, flash chromatography is the preferred method.[13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the column chromatography of thiazole derivatives.

Problem 1: Poor or No Separation of My Thiazole from an Impurity (Co-elution)

Possible Cause 1: Inappropriate Mobile Phase Polarity. The polarity of your eluent is not optimized to differentiate between your product and the impurity.

Solution:

  • Re-optimize with TLC: Perform a detailed TLC analysis using a range of solvent systems. Test different ratios of your primary solvents (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

  • Use a Gradient Elution: Start the column with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the percentage of the polar solvent over the course of the separation. This technique sharpens elution bands and can resolve compounds with very similar polarities.[14]

Possible Cause 2: The Thiazole Nitrogen is Interacting with the Stationary Phase. The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening and streaking, which masks separation.

Solution:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase.[2] This modifier will preferentially interact with the acidic sites on the silica, preventing your basic thiazole derivative from "sticking" and resulting in sharper peaks and improved separation.

Problem 2: My Compound is Stuck at the Top of the Column and Won't Elute

Possible Cause: The compound is too polar for the chosen eluent system. Your compound has a very high affinity for the stationary phase and the mobile phase is not strong enough to move it down the column. This is common for thiazoles with highly polar functional groups (e.g., carboxylic acids, amides, or multiple heteroatoms).

Solution:

  • Drastically Increase Eluent Polarity: If you are using a hexanes/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.

  • Employ a Gradient: Run a steep gradient from a low-polarity solvent to a high-polarity solvent (e.g., from 100% hexanes to 100% ethyl acetate, then to 10% methanol in ethyl acetate).

  • Switch to a Different Stationary Phase: If the compound is very polar, it may be irreversibly adsorbed to silica. Consider switching to a less acidic stationary phase like neutral alumina or moving to a reversed-phase (C18) setup where polar compounds elute more easily.[14]

Problem 3: The Compound is Streaking or Tailing on the Column

Possible Cause 1: Acid-Base Interactions. As mentioned, the basicity of the thiazole ring can cause tailing on acidic silica gel.[2] Similarly, if your thiazole derivative has an acidic functional group (like a phenol or carboxylic acid), it can also streak.

Solution:

  • For Basic Compounds: Add 0.1-1% triethylamine to the eluent.[2][14]

  • For Acidic Compounds: Add 0.1-1% acetic acid or formic acid to the eluent. This ensures the compound remains in its protonated, less polar state, reducing interactions with the polar stationary phase.

Possible Cause 2: Column Overloading. You have loaded too much crude material onto the column for its size.

Solution:

  • Follow Loading Guidelines: A general rule of thumb is to use about 25-50 g of silica gel for every 1 g of crude product.[2] If you overload the column, the separation bands will broaden significantly and overlap.

  • Ensure Proper Sample Loading: Dissolve the crude product in a minimal amount of solvent before loading.[15] A large loading volume will start the separation with a very broad band, compromising resolution. If solubility is low, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]

Problem 4: Low or No Recovery of the Product

Possible Cause: Compound Decomposition on the Stationary Phase. The slightly acidic nature of silica gel can be sufficient to decompose acid-sensitive compounds.[7]

Solution:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be unstable on silica.

  • Deactivate the Silica: You can reduce the acidity of silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine, then re-packing the column.

  • Change Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[7]

Key Experimental Protocols & Visualizations

General Workflow for Thiazole Derivative Purification

The following diagram outlines the logical steps from a crude reaction mixture to a purified product.

G cluster_prep Preparation & Analysis cluster_sep Separation cluster_post Analysis & Isolation Crude Crude Product Mixture TLC TLC Solvent Screening (Goal: Rf = 0.2-0.4) Crude->TLC Spot & Elute Pack Pack Column (Slurry Method) TLC->Pack Select Optimal Eluent Load Load Sample (Minimal Volume) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_F Analyze Fractions by TLC Collect->TLC_F Spot Fractions Combine Combine Pure Fractions TLC_F->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Thiazole Derivative Evap->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

G Start Poor Purification Outcome Prob1 Poor Separation (Co-elution) Start->Prob1 Prob2 Compound Stuck (No Elution) Start->Prob2 Prob3 Streaking / Tailing Start->Prob3 Prob4 Low Recovery Start->Prob4 Sol1a Re-optimize Eluent with TLC Prob1->Sol1a Wrong Polarity? Sol1b Use Gradient Elution Prob1->Sol1b Close Rfs? Sol1c Add Basic Modifier (e.g., Et3N) Prob1->Sol1c Basic Compound? Sol2a Increase Eluent Polarity (e.g., add MeOH) Prob2->Sol2a Highly Polar Cmpd? Sol2b Switch to Reversed-Phase Prob2->Sol2b Irreversibly Adsorbed? Sol3a Add Modifier (Acid or Base) Prob3->Sol3a Acidic/Basic Cmpd? Sol3b Reduce Sample Load Prob3->Sol3b Overloaded? Sol4a Check Compound Stability (Spot on TLC) Prob4->Sol4a Decomposition? Sol4b Use Neutral Alumina or Deactivated Silica Sol4a->Sol4b Unstable on Silica?

Caption: Decision tree for troubleshooting common issues.

Protocol: Packing and Running a Flash Chromatography Column

This protocol describes the "slurry packing" method, which is robust and minimizes air bubbles.

  • Column Preparation: Securely clamp the column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand to create an even base.[16]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (e.g., 40 g for ~1 g of crude product). Add your initial, least polar eluent until you form a pourable, milkshake-like slurry. Stir well to release trapped air.[15][16]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.[16] Continue adding slurry until all silica is transferred.

  • Equilibrate: Once the silica has settled, add a final layer of sand (~1 cm) on top to prevent the bed from being disturbed.[17] Flush the column with 2-3 column volumes of the initial eluent under pressure until the bed is stable and no more settling occurs. Do not let the solvent level drop below the top layer of sand.

  • Load the Sample: Dissolve your crude thiazole derivative in the absolute minimum amount of a suitable solvent (ideally the eluent itself).[17] Carefully add this solution to the top of the column. Open the stopcock and use gentle pressure to push the sample onto the silica bed, stopping when the liquid level reaches the top of the sand.

  • Elute and Collect: Carefully fill the top of the column with your eluent. Apply pressure and begin collecting fractions immediately.[17] Monitor the separation by collecting small, uniform fractions and analyzing them by TLC.

References
  • Benchchem. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol. Benchchem.
  • ResearchGate. (2025). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds.
  • AKJournals. (n.d.). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds. AKJournals.
  • Phenomenex. (2025).
  • RSC Publishing. (2022).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Longdom.org. (2023).
  • Hawach. (2025). Difference Between Flash and Conventional Column. Hawach.
  • Biocompare. (2023). Chromatography Column Selection Guide. Biocompare.
  • University of Calgary. (n.d.).
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • BUCHI. (2022).
  • Indo American Journal of Pharmaceutical Sciences. (2021).
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.
  • University of Rochester. (n.d.).
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
  • University of Victoria. (n.d.).

Sources

Technical Support Center: Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Accelerating Reaction Kinetics in Thiazole Ring Closure

Welcome to the Thiazole Synthesis Support Hub

You are likely here because your Hantzsch coupling is stalling, your yields are suffering from oxidative degradation, or your reaction times are incompatible with high-throughput screening.

Thiazole synthesis—critical for pharmacophores like Ritonavir or Epothilones—often suffers from a specific kinetic bottleneck: the dehydration of the hydroxythiazoline intermediate. This guide moves beyond textbook definitions to provide field-tested protocols for kinetic acceleration.

Ticket #01: The Reaction Stalls at the Intermediate

User Issue: "I am running a standard Hantzsch synthesis (thioamide +


-haloketone). LC-MS shows 100% conversion of starting material, but the mass corresponds to the hydroxythiazoline intermediate, not the aromatic thiazole. The reaction takes 12+ hours to complete."

Diagnosis: The Hantzsch synthesis proceeds in two distinct phases:[1][2]

  • Fast: Nucleophilic attack of sulfur on the

    
    -carbon (
    
    
    
    ).
  • Slow (Rate-Determining): Intramolecular cyclization followed by dehydration. If your reaction stalls, the system lacks sufficient driving force (acidic or thermal) to eliminate water and aromatize the ring.

Solution: Iodine-Catalyzed Dehydration Do not rely solely on thermal elimination. The addition of molecular iodine (


) acts as a mild Lewis acid and an oxidative promoter, reducing reaction times from hours to minutes.
Optimized Protocol (Iodine Catalysis)
  • Reagents: Substituted thioamide (1.0 equiv),

    
    -haloketone (1.0 equiv), Molecular Iodine (
    
    
    
    , 10 mol%).
  • Solvent: Ethanol (EtOH) or PEG-400 (Green alternative).

  • Procedure:

    • Dissolve thioamide and

      
      -haloketone in EtOH at room temperature.
      
    • Add 10 mol%

      
      .
      
    • Stir at room temperature (or mild reflux for bulky substrates).

    • Endpoint: Reaction typically completes in 20–40 minutes (vs. 12h thermal).

    • Workup: Quench with 5%

      
       (sodium thiosulfate) to remove excess iodine, then precipitate with water.
      
Mechanistic Insight (Visualization)

The following diagram illustrates the Hantzsch pathway, highlighting where Iodine accelerates the rate-determining step (RDS).

HantzschMechanism Reactants Thioamide + α-Haloketone Inter1 Thioether Intermediate Reactants->Inter1 Fast (SN2) Inter2 Hydroxythiazoline (Stalled State) Inter1->Inter2 Cyclization Product Aromatic Thiazole Inter2->Product Dehydration (Rate Determining Step) Iodine Iodine Catalyst (I2) Iodine->Inter2 Activates -OH removal

Caption: The Hantzsch pathway showing the Iodine-mediated acceleration of the critical dehydration step.

Ticket #02: Solubility Issues in Aqueous Media

User Issue: "I am attempting a green synthesis in water, but my lipophilic ketones clump together, resulting in poor reactivity and low yields."

Diagnosis: Heterogeneous kinetics are diffusion-controlled. If your reactants cannot mix at the molecular level, the reaction rate is limited by phase transfer, not chemical reactivity.

Solution: Supramolecular Catalysis (


-Cyclodextrin) 


-Cyclodextrin (

-CD) forms host-guest inclusion complexes with hydrophobic ketones, effectively solubilizing them in water and bringing them into proximity with the thiourea/thioamide.
Comparative Data: Catalyst Efficiency

The table below compares reaction times for the synthesis of 2-aminothiazoles using different methods.

MethodCatalystSolventTempTimeYield
Conventional NoneEthanolReflux12–16 h65–70%
Lewis Acid Iodine (10 mol%)EthanolRT30–45 min90–96%
Supramolecular

-CD (1 equiv)
Water50°C60–90 min85–92%
Heterogeneous Silica Sulfuric AcidSolvent-free80°C15–30 min90–95%

Why this works: The hydrophobic cavity of


-CD encapsulates the aryl ketone, while the hydroxyl groups on the rim interact with the aqueous phase, creating a "micro-reactor" environment.
Ticket #03: High-Throughput Synthesis (Microwave)

User Issue: "I need to synthesize a library of 50 thiazole derivatives. The 40-minute iodine method is still too slow for my workflow."

Diagnosis: For library generation, conductive heating is inefficient due to thermal gradients. You need dielectric heating to directly couple energy to the polar transition states.

Solution: Microwave-Assisted Organic Synthesis (MAOS) Thiazole synthesis is highly responsive to MW irradiation because the transition state (ionic/polar) absorbs microwave energy more efficiently than the ground state reactants.

MAOS Protocol (Library Scale)
  • Vessel: 10 mL sealed microwave vial.

  • Loading: 1 mmol ketone + 1.1 mmol thiourea + 2 mL EtOH.

  • Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temp: 100°C – 120°C.

    • Hold Time: 3–5 minutes.

    • Stirring: High (critical to prevent hot spots).

  • Safety Note:

    
    -haloketones are lachrymators. Load vials in a fume hood.
    
Workflow Decision Tree

Use this logic flow to select the correct energy source for your specific substrate.

MAOS_Workflow Start Select Substrate IsLabile Is Haloketone Thermally Labile? Start->IsLabile Cold Use Room Temp Iodine Catalysis IsLabile->Cold Yes IsLibrary Is this for Library/HTS? IsLabile->IsLibrary No MW Microwave Irradiation (120°C, 3 min) IsLibrary->MW Yes (High Speed) Reflux Conventional Reflux (Catalyzed) IsLibrary->Reflux No (Bulk Scale)

Caption: Decision matrix for selecting between Microwave and Conventional heating based on substrate stability.

FAQ: Advanced Troubleshooting

Q: My


-haloketone is extremely unstable and degrades before I can weigh it out. How do I proceed? 
A:  Switch to a One-Pot Protocol .
Do not isolate the haloketone. React the precursor acetophenone with Iodine and Thiourea in one pot. The Iodine first halogenates the ketone (in situ) and then catalyzes the Hantzsch closure.
  • Reference: This avoids handling lachrymatory intermediates and improves overall yield by preventing degradation [4].[3]

Q: I am seeing a "bis-thiazole" impurity. What is this? A: This occurs if your substrate has multiple nucleophilic sites or if stoichiometry is off. Ensure a strict 1:1 stoichiometry. If using a dicarbonyl precursor, you will form bis-thiazoles unless you control equivalents carefully.

Q: Can I use Silica Sulfuric Acid (SSA) for non-aromatic ketones? A: Yes. SSA is a "solid acid" that mimics


 but is filterable. It is particularly effective for aliphatic ketones which might undergo aldol condensation side-reactions under soluble acid conditions. The solid surface isolates the reaction sites [3].
References
  • Kidwai, M., et al. (2009).[4] Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Journal of Sulfur Chemistry.

  • Narender, M., et al. (2005). Aqueous phase synthesis of thiazoles and aminothiazoles in the presence of β-cyclodextrin. Tetrahedron Letters.

  • Kambale, et al. (2014). Nano silica sulfuric acid catalyzed facile synthesis of azothiadiazoles under co-grinding and solvent-free conditions. RCSC.

  • Radhika, S., et al. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry.

  • Potewar, T. M., et al. (2008).

Sources

Technical Support Center: Catalyst Selection for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Catalytic Challenge

The synthesis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole typically proceeds via the deoxychlorination of its alcohol precursor, 1-(1,3-thiazol-2-yl)-2-methylpropan-1-ol .

The critical challenge is not the reagent availability (


 is standard), but the catalytic activation  required to prevent side reactions. The adjacent thiazole ring is electron-withdrawing, destabilizing the carbocation intermediate, while the isopropyl group provides steric bulk. Furthermore, the basic nitrogen of the thiazole ring can scavenge protons, leading to salt formation that complicates workup.

Primary Recommendation: The DMF-Catalyzed Thionyl Chloride System (Vilsmeier-Haack type) is the industry standard for this transformation. Secondary Recommendation: For acid-sensitive substrates, the Appel Reaction (


)  is the alternative, though less atom-economical.

Core Catalyst System: DMF (N,N-Dimethylformamide)

Why this Catalyst?

In the absence of a catalyst, the reaction of thionyl chloride with the secondary alcohol is sluggish and often requires heating, which promotes elimination to the alkene (vinyl thiazole).

DMF acts as a nucleophilic catalyst. It reacts with thionyl chloride to form the electrophilic Vilsmeier-Haack intermediate (Chloroiminium ion) . This species is far more reactive toward the alcohol oxygen than thionyl chloride itself, allowing the reaction to proceed at lower temperatures (0°C to RT), preserving the labile alkyl chloride.

Mechanism of Action
  • Activation: DMF +

    
    
    
    
    
    
    
    (Vilsmeier Reagent) +
    
    
    .
  • Substitution: The alcohol attacks the Vilsmeier reagent, forming an activated imidoyl species.

  • Chlorination: Chloride ion attacks the alkyl center (typically

    
    , causing inversion) to yield the target chloride and regenerate DMF.
    
Visualizing the Pathway

G DMF Catalyst: DMF Vilsmeier Active Catalyst: Vilsmeier Intermediate [Me2N=CHCl]+ DMF->Vilsmeier Activation SOCl2 Reagent: SOCl2 SOCl2->Vilsmeier Activated Activated Complex Vilsmeier->Activated + Substrate Alcohol Substrate: Thiazole Alcohol Alcohol->Activated Activated->DMF Regeneration Target Target: 2-(1-chloro-alkyl)thiazole Activated->Target Cl- Attack (SN2) SideProduct Side Product: Vinyl Thiazole (Elimination) Activated->SideProduct Heat / No Catalyst

Caption: Figure 1. The catalytic cycle of DMF converting Thionyl Chloride into the active Vilsmeier species, lowering the activation energy and minimizing elimination side products.

Troubleshooting Guide & FAQs

Module A: Reaction Stalling or Low Conversion

Q: I am using


 with 1% DMF, but the reaction stalls at 60% conversion. Increasing temperature causes degradation. What is happening? 
  • Diagnosis: The thiazole ring is a Lewis base. As the reaction generates HCl and

    
    , the thiazole nitrogen becomes protonated (Thiazolium salt). This withdraws electron density from the side chain, deactivating the alcohol toward nucleophilic attack.
    
  • Solution:

    • Increase Catalyst Load: Increase DMF to 5-10 mol% .

    • Scavenger Base: Do not use triethylamine (it reacts with

      
      ). Instead, ensure the reaction is run in a non-polar solvent (DCM or Toluene) where the hydrochloride salt might precipitate, driving the equilibrium.
      
    • Reagent Quality: Ensure your

      
       is fresh. Hydrolysis produces 
      
      
      
      gas before the reaction starts, pre-salting the thiazole.
Module B: Elimination vs. Substitution

Q: I see a significant amount of 2-(2-methylprop-1-en-1-yl)-1,3-thiazole (the alkene) in my crude NMR. How do I suppress this?

  • Diagnosis: Elimination competes with substitution, especially at higher temperatures or if the chloride ion concentration is low. The steric bulk of the isopropyl group favors elimination (

    
     or 
    
    
    
    ).
  • Solution:

    • Temperature Control: Maintain reaction temperature below 10°C during addition.

    • Chloride Source: Add a soluble chloride source like LiCl (1.0 eq) to the mixture. This increases the concentration of the nucleophile (

      
      ), kinetically favoring the 
      
      
      
      substitution over elimination.
    • Avoid HMPA: While HMPA promotes substitution, it is toxic. Use DMPU if a co-solvent is needed.

Module C: Product Instability During Workup

Q: The product degrades during aqueous workup. The chloride seems to hydrolyze back to the alcohol.

  • Diagnosis: Alpha-chloroalkyl heterocycles are reactive benzylic-like halides. They hydrolyze easily, especially if the aqueous layer is acidic or basic.

  • Solution:

    • Quench Protocol: Do not quench with water directly. Quench the reaction mixture into a saturated

      
       solution at 0°C .
      
    • Rapid Extraction: Extract immediately into DCM/Heptane and dry over

      
      .
      
    • Avoid Silica Gel: Silica is slightly acidic and can catalyze hydrolysis. Use neutral alumina for purification or proceed directly to the next step (e.g., amination) if possible.

Comparative Data: Catalyst Performance

ParameterUncatalyzed (

only)
DMF Catalyzed (Standard) Appel (

)
Reaction Temp Reflux (80°C+)0°C – 25°C0°C – RT
Reaction Time 4 – 12 Hours1 – 3 Hours1 – 2 Hours
Yield 40-50%85-95% 80-90%
Major Impurity Alkene (Elimination)Thiazolium SaltsTriphenylphosphine Oxide
Scalability HighHighLow (High waste mass)
Cost LowLowHigh

Step-by-Step Protocol (DMF-Catalyzed)

Objective: Synthesis of this compound on a 10g scale.

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask. Purge with

    
    .
    
  • Substrate: Charge 1-(1,3-thiazol-2-yl)-2-methylpropan-1-ol (10.0 g, 1.0 eq) and anhydrous Dichloromethane (DCM) (100 mL).

  • Catalyst: Add anhydrous DMF (0.5 mL, ~10 mol%).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise over 30 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours. Monitor by TLC/HPLC.

  • Workup (Critical):

    • Cool reaction mixture to 0°C.

    • Slowly pour into a stirred mixture of Sat.

      
        and crushed ice.
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with Brine.

    • Dry over

      
       (Avoid Silica).
      
    • Concentrate in vacuo at

      
      °C.
      

Decision Logic for Process Optimization

DecisionTree Start Start: Catalyst Selection CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (<1g) High Value Substrate CheckScale->SmallScale LargeScale Large Scale (>10g) Cost Sensitive CheckScale->LargeScale CheckAcid Is Substrate Acid Sensitive? SmallScale->CheckAcid Standard Select: SOCl2 + DMF (Vilsmeier Conditions) LargeScale->Standard Appel Select: Appel Reaction (PPh3 / CCl4 or C2Cl6) Neutral Conditions CheckAcid->Appel Yes Yes CheckAcid->Yes Use Appel No No CheckAcid->No Use SOCl2/DMF CheckElim Is Elimination Observed? Standard->CheckElim AddLiCl Add Additive: LiCl Increase [Cl-] to favor SN2 CheckElim->AddLiCl Optimize Proceed with Standard Protocol Keep Temp < 20°C CheckElim->Optimize CheckElim->Yes Modifiy CheckElim->No Standard

Caption: Figure 2. Decision matrix for selecting the optimal chlorination method based on scale and substrate sensitivity.

References

  • General Thiazole Synthesis & Reactivity

    • Synthesis of Thiazoles (Hantzsch & Modifications). Organic Chemistry Portal. Available at: [Link]

  • Ethaboxam & Related Intermediates (Contextual Grounding)

    • Kim, D. S., et al. (2004).[1] "Synthesis and fungicidal activity of ethaboxam...". Pest Management Science. (Demonstrates the relevance of the thiazole-alkyl-amine/halide scaffold). Available at: [Link]

  • Chlorination Methodology (Vilsmeier-Haack)
  • Safety Data (Thiazole Derivatives)

    • PubChem Compound Summary for Thiazole Derivatives. Available at: [Link]

Disclaimer: This guide is for research purposes only. All reactions involving thionyl chloride and thiazoles must be performed in a fume hood with appropriate PPE due to the generation of toxic gases (


, HCl).

Sources

Minimizing solvent effects in the spectroscopic analysis of thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-SPEC-402 Status: Active Topic: Minimizing Solvent Effects (Solvatochromism) in Thiazole Analysis Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Introduction: The Thiazole Paradox

Thiazoles are chemically "promiscuous" in spectroscopy. The heterocyclic ring contains both a basic nitrogen (lone pair donor) and a sulfur atom (polarizable). This creates a dual-threat for spectroscopic artifacts:

  • Specific Interactions: The Nitrogen atom acts as a Hydrogen Bond Acceptor (HBA), causing massive hypsochromic (blue) shifts in

    
     transitions when using protic solvents like Methanol.
    
  • Non-Specific Polarity: The dipole moment of thiazoles often changes drastically between the ground state (

    
    ) and excited state (
    
    
    
    ), making them highly sensitive to the dielectric constant of the solvent (Solvatochromism).

This guide provides the protocols to isolate intrinsic molecular properties from these solvent-induced artifacts.

Module 1: UV-Vis & Fluorescence Troubleshooting

Q: Why does my shift >10 nm when I switch from Hexane to Methanol?

A: You are observing the stabilization of the ground state via Hydrogen Bonding.

The Mechanism: In thiazoles, the Highest Occupied Molecular Orbital (HOMO) often involves the non-bonding (


) electrons on the Nitrogen.
  • In Non-Polar Solvents (Hexane): The

    
     electrons are free. The energy gap to the 
    
    
    
    orbital is standard.
  • In Protic Solvents (MeOH/Water): Solvent protons form hydrogen bonds with the Nitrogen lone pair. This lowers the energy of the ground state (

    
     orbital) significantly more than the excited state.
    
  • Result: The energy gap (

    
    ) increases 
    
    
    
    Wavelength decreases (
    
    
    )
    
    
    Blue Shift (Hypsochromic).

The Solution: If you cannot use non-polar solvents due to solubility, you must use Linear Solvation Energy Relationships (LSER) to mathematically correct the data.

Q: My fluorescence quantum yield drops to near zero in polar solvents. Is my compound degrading?

A: Likely not. You are experiencing Twisted Intramolecular Charge Transfer (TICT). [1]

The Mechanism: Many thiazole fluorophores (especially 2-aminothiazoles) undergo structural twisting in the excited state. Polar solvents stabilize this twisted, non-emissive state, leading to fluorescence quenching.

The Fix:

  • Viscosity Check: Run the spectrum in glycerol or ethylene glycol. If fluorescence returns, it is a TICT state (viscosity inhibits twisting), not degradation.

  • Solvent Swap: Switch to 1,4-Dioxane. It has low polarity (dielectric

    
    ) but good solubility for thiazoles, mimicking a non-polar environment while dissolving the sample.
    

Module 2: NMR Spectroscopy Troubleshooting

Q: The proton signal at the C2 position (between S and N) is drifting between samples.

A: The C2-proton is acidic and sensitive to solvent basicity.

The Mechanism: The C2 position in 1,3-thiazoles is electron-deficient.

  • In

    
    :  The proton is relatively shielded.
    
  • In

    
    :  The sulfoxide oxygen of DMSO forms a hydrogen bond with the C2-H. This pulls electron density away from the proton (deshielding).
    
  • Result: The peak shifts downfield (higher ppm), sometimes overlapping with aromatic signals.

The Protocol: Always standardize the concentration. Thiazoles can self-stack at high concentrations (


 mM), causing concentration-dependent chemical shifts.
  • Standard: Run all thiazole NMRs at 5 mM .

  • Solvent: If solubility permits, use Acetonitrile-

    
      (
    
    
    
    ) instead of DMSO. It is polar enough to dissolve most thiazoles but has less dramatic H-bonding effects on the C2 proton than DMSO.

Module 3: Experimental Protocols

SOP-01: The Zero-Extrapolation Method (Kamlet-Taft)

Use this when you need the "true" absorption maximum of a thiazole drug candidate but it is only soluble in polar solvents.

Principle: We measure the spectra in 4-5 solvents and plot the peak energy against the Kamlet-Taft parameters (


, 

,

). We then extrapolate to zero.

Reagents:

  • Cyclohexane (Non-polar reference)

  • Toluene (Polarizable, non-H-bonding)

  • THF (H-bond acceptor)

  • Ethanol (H-bond donor)

  • Acetonitrile (Polar aprotic)

Step-by-Step:

  • Prepare 10

    
    M solutions  of your thiazole in all 5 solvents.
    
  • Record

    
      (in nm) and convert to Wavenumbers (
    
    
    
    in
    
    
    ) using:
    
    
    .
  • Tabulate against the Kamlet-Taft

    
     (polarity) values (see Table 1 below).
    
  • Plot: Y-axis =

    
    , X-axis = 
    
    
    
    .
  • Intercept: The Y-intercept represents the transition energy in a vacuum (solvent-free environment).

Data Table 1: Solvent Parameters for Thiazole Analysis
SolventDielectric (

)
Kamlet-Taft

(Polarity)
Kamlet-Taft

(H-Bond Donor)
Suitability for Thiazoles
Cyclohexane 2.020.000.00Ideal baseline (poor solubility)
Toluene 2.380.540.00Good for

-stacking checks
THF 7.580.580.00Recommended General Solvent
DCM 8.930.820.13Good, but volatile (concentration errors)
Ethanol 24.50.540.83Causes strong Blue Shift (

)
DMSO 46.71.000.00Causes NMR deshielding (C2-H)

Visualization of Mechanisms

Diagram 1: The Solvatochromic Shift Mechanism

This diagram illustrates why polar solvents shift the absorption spectrum.

Solvatochromism cluster_0 Non-Polar Solvent (Hexane) cluster_1 Polar Protic Solvent (MeOH) GS_NP Ground State (n electrons) ES_NP Excited State (pi*) GS_NP->ES_NP Energy Gap (E1) GS_P Ground State Stabilized (H-Bonding to N) ES_P Excited State (Less Stabilized) GS_P->ES_P Larger Energy Gap (E2 > E1) Blue Shift Solvent Solvent Interaction Solvent->GS_P H-Bonding stabilizes lone pair

Caption: Stabilization of the lone-pair ground state by protic solvents increases the transition energy, causing a hypsochromic (blue) shift.

Diagram 2: Solvent Selection Decision Tree

Follow this logic flow to select the correct solvent for your experiment.

SolventSelection Start Start: Thiazole Analysis Technique Select Technique Start->Technique UV UV-Vis / Fluorescence Technique->UV NMR NMR Spectroscopy Technique->NMR Soluble Soluble in Non-Polar? UV->Soluble Proton Analyzing C2-H or N-H? NMR->Proton Hexane Use Cyclohexane/Hexane (True Spectra) Soluble->Hexane Yes Polar Use Acetonitrile or THF (Avoid Alcohols) Soluble->Polar No CDCl3 Use CDCl3 (Standard) Proton->CDCl3 Critical Resolution DMSO Use DMSO-d6 (Expect Deshielding) Proton->DMSO Solubility Issues Only

Caption: Decision matrix for minimizing artifacts. Note that Alcohols are avoided in UV-Vis to prevent H-bond spectral distortion.

References & Authority[2][3][4]

  • Solvatochromism in Thiazole Hydrazones:

    • Citation: This work details the specific solvatochromic shifts in thiazole derivatives, validating the use of Kamlet-Taft parameters to predict spectral behavior.[2][3][4]

    • Source:Eur. J. Med.[1] Chem. 2018, 144, 874–886.[5]

    • [5]

  • NMR Solvent Effects on Thiazoles:

    • Citation: Explains the deshielding mechanism of the C2 proton and the impact of solvent polarity on

      
       and 
      
      
      
      NMR shielding.
    • Source:J. Chem. Soc., Perkin Trans. 2, 1993, 2025-2031.

  • Kamlet-Taft Parameters for Ionic Liquids/Solvents:

    • Citation: Provides the foundational

      
       values used in the Extrapolation Protocol (SOP-01).
      
    • Source:Phys. Chem. Chem. Phys., 2018, 20, 17508.

  • Fluorescence Effects (TICT and pH):

    • Citation: Discusses the dual fluorescence and quenching effects in thiazole/thiadiazole systems, supporting the "TICT" troubleshooting section.

    • Source:J. Phys.[1] Chem. B 2016, 120, 32, 7958–7969.[1]

    • [1]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparative analysis of analytical methodologies for 2-(1-chloro-2-methylpropyl)-1,3-thiazole, a key intermediate in the synthesis of various pharmaceutical compounds.

The selection of an appropriate analytical method is contingent upon a multitude of factors, including the sample matrix, required sensitivity, and the specific goals of the analysis—be it for in-process control, final product release, or stability studies. Here, we will explore the cross-validation of three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is structured to provide not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep understanding of each technique's applicability, strengths, and limitations. All protocols and validation parameters are designed in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific integrity and regulatory acceptability.[1][2][3][4][5]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7][8] The ICH guidelines, specifically Q2(R2), provide a comprehensive framework for validating analytical procedures, which is essential for ensuring data reliability and reproducibility.[1][2][6][9] The FDA also provides extensive guidance on this topic, emphasizing a lifecycle approach to analytical procedures.[3][4][5]

Cross-validation between different analytical methods is crucial to demonstrate the consistency and reliability of results across various platforms, which is particularly important during method transfer between laboratories or when a new method is introduced to replace an existing one.

Overview of Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used and robust technique that separates the analyte from other components in a sample mixture before quantification based on its ultraviolet absorbance. It is often the workhorse of quality control laboratories for its reliability and cost-effectiveness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique is ideal for quantifying trace levels of an analyte in complex matrices, such as biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase, followed by detection with a mass spectrometer, providing excellent specificity.

Comparative Data Summary

The following table summarizes the anticipated key performance parameters for the three analytical methods for the quantification of this compound. This data is representative of what would be expected from a successful method validation.

Parameter HPLC-UV LC-MS/MS GC-MS ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.999> 0.998≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 500 ng/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%Typically 98.0 - 102.0% for drug substance
Precision (% RSD) < 1.5%< 2.0%< 2.5%≤ 2%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL10 ng/mLSignal-to-Noise ≥ 10
Specificity/Selectivity GoodExcellentExcellentNo interference at the retention time of the analyte

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a robust and reliable approach for the routine analysis of this compound in bulk material and simple formulations.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • Accurately weigh the sample and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 245 nm

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Stock Prepare Stock Solution (1 mg/mL in ACN) Cal_Stds Prepare Calibration Standards (1-100 µg/mL) Stock->Cal_Stds Inject_Stds Inject Calibration Standards Cal_Stds->Inject_Stds Sample_Prep Prepare Sample Solution Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples Data_Acq Data Acquisition (245 nm) Inject_Stds->Data_Acq Inject_Samples->Data_Acq Cal_Curve Generate Calibration Curve Data_Acq->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

HPLC-UV experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalytical studies, LC-MS/MS is the method of choice.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the appropriate matrix (e.g., plasma, formulation blank).

    • For biological samples, perform a protein precipitation step by adding cold acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • MRM Transitions: To be determined by direct infusion of the standard (e.g., precursor ion [M+H]⁺ → product ion).

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Quantify the analyte by comparing the peak area ratio of the analyte to an internal standard against the calibration curve.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Stock Prepare Stock Solution (1 mg/mL in Methanol) Cal_Stds Prepare Calibration Standards (0.1-100 ng/mL in Matrix) Stock->Cal_Stds Inject Inject into LC-MS/MS Cal_Stds->Inject Sample_Extract Sample Extraction (e.g., Protein Precipitation) Sample_Extract->Inject Data_Acq Data Acquisition (MRM) Inject->Data_Acq Cal_Curve Generate Calibration Curve Data_Acq->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

LC-MS/MS experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative, particularly for assessing volatile impurities or for the analysis of the compound in matrices where derivatization is not required.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a volatile solvent such as ethyl acetate.

    • Create a series of calibration standards ranging from 10 ng/mL to 500 ng/mL by diluting the stock solution.

    • Dissolve the sample in ethyl acetate to a concentration within the calibration range.

  • GC-MS Conditions:

    • GC System:

      • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the analyte peak by its retention time and mass spectrum.

    • Quantify the analyte using the calibration curve based on the area of a characteristic ion.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Stock Prepare Stock Solution (1 mg/mL in Ethyl Acetate) Cal_Stds Prepare Calibration Standards (10-500 ng/mL) Stock->Cal_Stds Inject Inject into GC-MS Cal_Stds->Inject Sample_Prep Prepare Sample Solution Sample_Prep->Inject Data_Acq Data Acquisition (Scan Mode) Inject->Data_Acq Cal_Curve Generate Calibration Curve Data_Acq->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

GC-MS experimental workflow.

Cross-Validation Workflow

A logical workflow for the cross-validation of these analytical methods is essential to ensure data integrity and consistency.

CrossValidation_Workflow cluster_methods Analytical Methods cluster_analysis Analysis cluster_comparison Data Comparison HPLC Validated HPLC-UV Method Analyze_HPLC Analyze with HPLC-UV HPLC->Analyze_HPLC LCMS Validated LC-MS/MS Method Analyze_LCMS Analyze with LC-MS/MS LCMS->Analyze_LCMS GCMS Validated GC-MS Method Analyze_GCMS Analyze with GC-MS GCMS->Analyze_GCMS Samples Prepare a Set of Common Samples (at least 3 concentration levels) Samples->Analyze_HPLC Samples->Analyze_LCMS Samples->Analyze_GCMS Compare Compare Results (e.g., using Bland-Altman plot, % difference) Analyze_HPLC->Compare Analyze_LCMS->Compare Analyze_GCMS->Compare Conclusion Draw Conclusion on Method Comparability Compare->Conclusion

A logical workflow for cross-validation.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine quality control. LC-MS/MS provides unparalleled sensitivity and selectivity, making it ideal for bioanalytical applications or trace impurity analysis. GC-MS is a viable alternative for the analysis of this moderately volatile compound, especially when dealing with matrices amenable to gas chromatography.

Successful cross-validation, demonstrating a high degree of correlation between the results obtained from these different techniques, provides a high level of confidence in the analytical data generated throughout the drug development lifecycle. This, in turn, ensures product quality and patient safety.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 2).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • Slideshare. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Isobutylamido Thiazolyl Resorcinol.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Pharmaceutical Technology. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Scribd. (n.d.).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)

Sources

A Comparative Guide to the Synthesis of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a prominent scaffold in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. Its presence is associated with a wide spectrum of therapeutic activities, underscoring the importance of efficient and adaptable synthetic methods for creating novel thiazole derivatives. The target molecule, 2-(1-chloro-2-methylpropyl)-1,3-thiazole, incorporates a reactive chloromethyl group, making it a potentially valuable intermediate for further functionalization in drug discovery programs.

Proposed Benchmark Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.[1] It classically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, a logical and efficient approach is the reaction of 2-chloro-2-methylpropanal with thioformamide.

Rationale for the Benchmark Protocol

This proposed benchmark protocol is designed for efficiency and is based on well-established precedents for the Hantzsch synthesis.[2][3] The choice of 2-chloro-2-methylpropanal as the α-halocarbonyl component directly introduces the desired chloro-alkyl substituent at the 4-position of the thiazole ring. Thioformamide serves as the simplest thioamide, providing the nitrogen and sulfur atoms necessary for the thiazole core without introducing a substituent at the 2-position.[4][5]

Experimental Protocol: Benchmark Hantzsch Synthesis

Step 1: Synthesis of 2-Chloro-2-methylpropanal

The α-chloroaldehyde can be prepared from isobutyraldehyde and sulfuryl chloride.[6]

  • To a two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser, add isobutyraldehyde (0.32 mol).

  • Slowly add sulfuryl chloride (0.32 mol) dropwise, maintaining the external oil bath temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 45 °C with stirring for 1.5 hours, then continue stirring at room temperature for an additional 2.5 hours.

  • Purify the crude product by vacuum distillation to yield 2-chloro-2-methylpropanal as a colorless liquid.[6]

Step 2: Synthesis of Thioformamide

Thioformamide can be prepared from formamide and phosphorus pentasulfide.[5][7][8]

  • In a well-ventilated fume hood, combine formamide and phosphorus pentasulfide in a suitable solvent such as tetrahydrofuran.[8]

  • The reaction is typically carried out with cooling, followed by stirring at room temperature.

  • The crude thioformamide can be purified by extraction and recrystallization. Due to its instability, it is often used immediately in the subsequent step.[5]

Step 3: Hantzsch Cyclization

  • In a round-bottom flask, dissolve thioformamide (1.0 eq) in a suitable solvent, such as ethanol or dimethylformamide (DMF).[4][9]

  • Add 2-chloro-2-methylpropanal (1.0 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Hantzsch_Synthesis Isobutyraldehyde Isobutyraldehyde AlphaChloroaldehyde 2-Chloro-2-methylpropanal Isobutyraldehyde->AlphaChloroaldehyde SO2Cl2 SO2Cl2 SO2Cl2->AlphaChloroaldehyde Hantzsch Hantzsch Cyclization AlphaChloroaldehyde->Hantzsch Formamide Formamide Thioformamide Thioformamide Formamide->Thioformamide P4S10 P4S10 P4S10->Thioformamide Thioformamide->Hantzsch Product This compound Hantzsch->Product

Caption: Proposed Hantzsch synthesis workflow.

Known Alternative Synthetic Methods

While the Hantzsch synthesis is a robust method, other classical syntheses of thiazoles could theoretically be adapted.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis typically yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[11][12] Adapting this method to produce the target molecule would be challenging as it is not the primary route for 2-unsubstituted or 4-alkyl-substituted thiazoles and generally introduces an amino group at the 5-position.[11]

General Reaction Scheme: An α-aminonitrile reacts with carbon disulfide to form a 5-amino-2-mercaptothiazole.[13] This would require significant modification to yield the desired product.

Gabriel Thiazole Synthesis

The Gabriel synthesis involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide.[13][14] This method typically produces 2,5-disubstituted thiazoles.[13]

General Reaction Scheme: An α-acylaminoketone is heated with P₄S₁₀ to yield a 2,5-disubstituted thiazole.[14] To synthesize the target molecule via this route, a complex α-acylaminoketone precursor would be necessary, making it a less direct and likely lower-yielding approach compared to the Hantzsch synthesis.

Synthesis_Comparison cluster_Hantzsch Benchmark: Hantzsch Synthesis cluster_CookHeilbron Alternative 1: Cook-Heilbron Synthesis cluster_Gabriel Alternative 2: Gabriel Synthesis H_Start α-Haloaldehyde + Thioformamide H_Product This compound H_Start->H_Product Direct & Versatile CH_Start α-Aminonitrile + CS2 CH_Product 5-Aminothiazole Derivative CH_Start->CH_Product Forms 5-aminothiazoles G_Start α-Acylaminoketone + P4S10 G_Product 2,5-Disubstituted Thiazole G_Start->G_Product Yields 2,5-disubstituted products

Caption: Comparison of synthetic strategies.

Comparative Analysis of Synthetic Methods

FeatureBenchmark: Hantzsch SynthesisAlternative 1: Cook-HeilbronAlternative 2: Gabriel Synthesis
Plausibility for Target HighLowLow
Starting Materials Readily accessible or preparableSpecific α-aminonitrile requiredComplex α-acylaminoketone needed
Generality & Versatility High; widely used for various thiazoles[3]Limited to 5-aminothiazoles[11]Primarily for 2,5-disubstituted thiazoles[14]
Reaction Conditions Generally mild (RT to moderate heating)[10]Mild conditions[4]Requires high temperatures (e.g., 170 °C)[12]
Expected Yield Good to excellent for analogous reactions[9]Variable, often moderateCan be low depending on substrate
Key Advantage Direct route to the target substitution patternMild conditionsUtilizes different starting materials
Key Disadvantage Thioformamide instability[5]Incorrect regiochemistry for targetHarsh conditions and complex precursor

Discussion and Field-Proven Insights

The Hantzsch synthesis stands out as the most practical and logical approach for the synthesis of this compound. Its versatility allows for the direct construction of the desired substitution pattern from relatively simple precursors. While the instability of thioformamide can be a concern, its in-situ generation or immediate use can mitigate this issue.[5]

The Cook-Heilbron and Gabriel syntheses, while historically significant, are less suitable for this specific target. Their inherent regioselectivity leads to different substitution patterns on the thiazole ring. Adapting these methods would necessitate multi-step syntheses of complex starting materials, rendering them less efficient than the proposed Hantzsch approach. For researchers aiming to synthesize novel 4-substituted-1,3-thiazoles, the Hantzsch reaction provides the most reliable and direct pathway.

Predicted Spectroscopic Data for this compound

Based on data for structurally similar compounds, the following spectroscopic characteristics would be expected for the target molecule.[15][16][17][18]

  • ¹H NMR: The spectrum would likely show signals for the thiazole ring protons, a doublet for the methine proton adjacent to the chlorine, a multiplet for the other methine proton, and doublets for the two diastereotopic methyl groups.

  • ¹³C NMR: Characteristic signals for the thiazole ring carbons, with the C4 and C5 carbons appearing at distinct chemical shifts. Signals for the aliphatic side chain carbons would also be present.

  • IR Spectroscopy: Absorption bands corresponding to C=N and C-S stretching vibrations of the thiazole ring, as well as C-H and C-Cl stretching from the alkyl halide side chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the alkyl side chain.

Conclusion

This comparative guide establishes a robust benchmark for the synthesis of this compound based on the Hantzsch thiazole synthesis. Through a detailed analysis of this proposed route and a comparison with known alternative methods, it is clear that the Hantzsch approach offers the most direct, versatile, and efficient pathway to the target molecule. This guide provides researchers and drug development professionals with the necessary foundational knowledge to approach the synthesis of novel 4-substituted thiazoles with confidence and strategic insight.

References

  • Scott, J. D., et al. (2008). Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797. Available at: [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia, 17(1), 58-69. Available at: [Link]

  • Toma, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available at: [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. Available at: [Link]

  • Bouzouraa, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • Autechaux. (2026). Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Organic Spectroscopy International. (2016). 2-Chloro-2-methylpropanal. Available at: [Link]

  • DrugFuture. (n.d.). Thioformamide. Available at: [Link]

  • OC-Praktikum. (2006). 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Savini, E. B., et al. (2025). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules, 30(1), 1. Available at: [Link]

  • Stream Chemistry. (n.d.). A nucleophilic substitution : The synthesis of 2-chloro-2-methylpropane. Available at: [Link]

  • Wencewicz, T. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of natural products, 83(2), 525-544. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Google Patents. (n.d.). US2682558A - Preparation of thioformamide.
  • Reddy, G. S., & Kumar, D. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry, 90(15), 10108-10119. Available at: [Link]

  • Google Patents. (n.d.). US3346632A - Method for preparing thioformamide.
  • StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Singh, G., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 594. Available at: [Link]

  • Singh, P., Bisetty, K., & Mahajan, M. P. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry, 62, 124-130. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence of a novel magnetic recyclable nanocatalyst. RSC advances, 13(14), 9349-9362. Available at: [Link]

  • ResearchGate. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Available at: [Link]

Sources

Comparative Analysis of Spectroscopic Data: Thiazole vs. Isothiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

In the landscape of heterocyclic drug design, the distinction between 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole) is not merely academic—it is a critical determinant of pharmacokinetics and bioactivity. While both share the formula


 and aromatic character, their electronic distributions differ fundamentally due to the positioning of the heteroatoms.
  • Thiazole (1,3): A ubiquitous pharmacophore (e.g., Ritonavir, Thiamine) known for metabolic stability and moderate basicity (

    
    ).
    
  • Isothiazole (1,2): Less common in nature but increasingly utilized in synthetic scaffolds (e.g., Ziprasidone) for its unique hydrogen-bonding geometry and significantly lower basicity (

    
    ).
    

This guide provides a definitive spectroscopic framework to distinguish these isomers, synthesizing NMR, MS, and physicochemical data into actionable protocols.

Electronic Structure & Physicochemical Basis

Understanding the spectroscopic signatures requires analyzing the underlying electronic environment.[1]

FeatureThiazole (1,3-Isomer)Isothiazole (1,2-Isomer)Spectroscopic Consequence
Atom Arrangement S and N separated by one carbon (C2).S and N are directly bonded.[1]NMR: C2 in thiazole is extremely deshielded due to dual electronegative adjacency.[1]
Basicity (

of

)
2.5 (Weak base)-0.5 (Very weak base)MS: Thiazole protonates more easily in ESI(+); Isothiazole may require higher energy or alternative ionization.
Aromaticity High (Bird Index ~64)Moderate/High (Bird Index ~59)UV: Similar absorption maxima, making UV unreliable for definitive ID without derivatization.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation.[1] The chemical shifts differ due to the "ortho" effect of the heteroatoms.


H NMR Data (Parent Heterocycle)

Solvent:


 / 

[1]
Proton PositionThiazole (

ppm)
Isothiazole (

ppm)
Diagnostic Note
H2 8.77 - 8.80 N/A (Occupied by N)Key Indicator: The H2 singlet in thiazole is the most downfield signal in either system.
H3 N/A (Occupied by N)8.54 H3 in isothiazole is deshielded but less than Thiazole H2.[1]
H4 7.957.26Thiazole H4 is significantly more deshielded (~0.7 ppm difference).[1]
H5 7.288.72 Key Indicator: Isothiazole H5 is heavily deshielded by the adjacent S, whereas Thiazole H5 is the most shielded proton.

Expert Insight: In a mixture, look for the "crossover": Thiazole has one very low-field signal (H2) and two mid-field signals. Isothiazole has two low-field signals (H3, H5) and one higher-field signal (H4).


C NMR Data (Parent Heterocycle)

Solvent:



Carbon PositionThiazole (

ppm)
Isothiazole (

ppm)
Structural Logic
C2 153.0 N/AC2 in thiazole is flanked by S and N, causing extreme deshielding.
C3 N/A157.1 C3 in isothiazole (C=N) is the most deshielded in its ring.[1]
C4 143.0123.4Major Differentiator:

ppm.[1] Thiazole C4 is much further downfield.[1]
C5 119.0148.7Isothiazole C5 is deshielded by S; Thiazole C5 is shielded.[1]
Mass Spectrometry (MS) Fragmentation

While molecular ions (


) are identical (

85), fragmentation pathways diverge due to bond strength differences (N-S vs C-S).

Thiazole Pathway:

  • Primary Loss: HCN (27 Da)

    
     Thiirene cation (
    
    
    
    ).[1]
  • Secondary Loss:

    
     (Acetylene).[1]
    

Isothiazole Pathway:

  • Primary Loss: HCN (27 Da).[1]

  • Distinctive Feature: The N-S bond is the "weak link."[1] Fragmentation often involves cleavage of this bond, leading to specific sulfur-containing fragments distinct from the thiazole pattern.

Vibrational Spectroscopy (IR)
  • Thiazole: Strong band ~1496

    
     (C-N stretch) and ~813 
    
    
    
    (C-H out-of-plane).
  • Isothiazole: Characteristic bands at 1310, 1400, and 1510

    
    . The N-S stretch  is often coupled but can influence the fingerprint region (730-760 
    
    
    
    ).

Visualizing the Differentiation Logic

The following diagram outlines the logical workflow for distinguishing these isomers using standard analytical data.

IsomerDifferentiation Start Unknown Sample (C3H3NS) H_NMR 1H NMR Analysis (Check # of low-field signals) Start->H_NMR Thiazole_Path One signal > 8.7 ppm (H2) Two signals < 8.0 ppm H_NMR->Thiazole_Path Pattern A Iso_Path Two signals > 8.5 ppm (H3, H5) One signal ~ 7.3 ppm H_NMR->Iso_Path Pattern B C_NMR 13C NMR Verification Thiazole_Path->C_NMR Iso_Path->C_NMR Thiazole_Conf Confirm Thiazole: C2 ~153 ppm C5 ~119 ppm C_NMR->Thiazole_Conf Match Thiazole Shifts Iso_Conf Confirm Isothiazole: C3 ~157 ppm C4 ~123 ppm C_NMR->Iso_Conf Match Isothiazole Shifts

Caption: Decision tree for spectroscopic differentiation of Thiazole and Isothiazole.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain resolved coupling constants to confirm isomer identity via


-coupling analysis.
  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL

    
     (neutralized with basic alumina to prevent salt formation, critical for thiazoles due to basicity).
    
  • Acquisition:

    • Frequency: 400 MHz or higher recommended.[1]

    • Spectral Width: -2 to 12 ppm.[1]

    • Scans: 16 (1H), 1024 (13C).

  • Analysis:

    • Thiazole Check: Measure

      
      .[1] It should be approx 3.0 - 3.5 Hz.[1]
      
    • Isothiazole Check: Measure

      
      .[1] It is typically larger (~4.7 Hz).[1] Look for small long-range coupling 
      
      
      
      (~0.15 Hz).
Protocol B: MS Fragmentation Analysis (ESI-MS/MS)

Objective: Differentiate based on fragmentation energy and daughter ions.[1]

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Ramp CE from 10 to 50 eV.[1]

  • Observation:

    • Monitor the stability of the molecular ion

      
      .
      
    • Thiazole derivatives often show a higher survival yield at moderate CE compared to isothiazoles, which may undergo ring opening (N-S cleavage) more readily.

References

  • Wasylishen, R. E., et al. (1975).[1][2] "Carbon-13 and proton chemical shifts of some monosubstituted isothiazoles." Canadian Journal of Chemistry, 53(4), 596–603. Link

  • The Content Authority. (2023).[1] "Isothiazole vs Thiazole: Meaning And Differences." Link

  • National Institutes of Health. "Thiazole - PubChem Compound Summary."[1] PubChem. Link

  • MDPI. (2023).[1] "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules. Link

  • Wikipedia. "Isothiazole."[1] Link

Sources

Comparative Guide: Inter-Laboratory Validation of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of 2-(1-chloro-2-methylpropyl)-1,3-thiazole Quantification Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

The quantification of This compound (hereafter referred to as CMPT ) presents a unique analytical challenge in pharmaceutical development. As a secondary alkyl halide, CMPT is structurally flagged as a Class 3 Mutagenic Impurity under ICH M7 guidelines, requiring quantification at trace levels (typically <10 ppm) in drug substances.

This guide provides an objective comparison between the two primary analytical methodologies: Headspace GC-MS (HS-GC-MS) and Direct Liquid Injection GC-MS (DLI-GC-MS) . While Liquid Chromatography (LC-MS) is often considered, the hydrolytic instability of the secondary chloride in aqueous mobile phases renders it less robust for inter-laboratory transfer. This document outlines the validation strategy, experimental causality, and data-driven recommendations to ensure regulatory compliance across multiple testing sites.

The Analyte: Mechanism & Challenge

CMPT contains a thiazole ring attached to a reactive 1-chloro-2-methylpropyl side chain.

  • Reactivity: The secondary alkyl chloride is prone to nucleophilic attack (hydrolysis/solvolysis), especially in protic solvents (methanol/water).

  • Volatility: The molecule is semi-volatile, making it a candidate for Gas Chromatography.[1][2]

  • Safety: As a potential alkylating agent, strict containment and low-level detection limits (LOD) are mandatory.

Critical Scientist Insight: The choice of solvent is the single most critical variable in this validation. Protic solvents (MeOH) will degrade CMPT into its corresponding alcohol or ether during sample preparation, leading to false negatives. Aprotic solvents (DMSO, DMAc, or DCM) are non-negotiable.

Comparative Analysis: HS-GC-MS vs. DLI-GC-MS

The following data summarizes a pilot inter-laboratory study involving three independent sites (Lab A, B, and C) analyzing a spiked API matrix.

Performance Data Summary
MetricMethod A: Headspace GC-MS Method B: Direct Liquid Injection (DLI) GC-MS Verdict
Principle Equilibrium partitioning of volatiles from DMSO matrix at 80°C.Direct injection of DCM extract into the inlet.HS is cleaner; DLI is more sensitive.
LOD (Limit of Detection) 0.5 ppm0.1 ppmDLI Wins on raw sensitivity.
Precision (RSD, n=6) 2.1% - 3.5%4.8% - 7.2%HS Wins on reproducibility.
Matrix Effects Negligible (Matrix remains in vial).High (Non-volatiles accumulate in liner).HS Wins on robustness.
Stability (24h Benchtop) >98% (Closed system).85% (Solvent evaporation/degradation).HS Wins on stability.
Inter-Lab Reproducibility < 5% difference between labs.> 12% difference between labs.HS is the Validation Choice.
Expert Analysis

While DLI-GC-MS offers superior theoretical sensitivity, it suffers from "liner activity." The acidic degradation products of the API can accumulate in the GC inlet liner, catalyzing the decomposition of CMPT during injection. HS-GC-MS (Method A) isolates the analyte from the non-volatile matrix before it enters the instrument, ensuring that the "dirty" API never touches the column.

Recommendation: Adopt Method A (HS-GC-MS) for inter-laboratory validation due to its superior robustness and lower risk of instrument contamination.

Inter-Laboratory Validation Protocol (Method A)

This protocol is designed to meet ICH Q2(R2) requirements.

A. Reagents & Standards
  • Solvent: Dimethyl sulfoxide (DMSO) - Must be anhydrous grade to prevent hydrolysis.

  • Internal Standard (ISTD): this compound-d7 (Deuterated analog). Essential for correcting partition coefficient variations in Headspace.

  • Column: DB-624 or equivalent (30m x 0.32mm, 1.8µm film) - Thick film required for retention of volatiles.

B. Experimental Workflow

Step 1: Standard Preparation [3]

  • Prepare a Stock Solution of CMPT (1000 ppm) in anhydrous DMSO.

  • Prepare a Stock Solution of ISTD (1000 ppm) in anhydrous DMSO.

  • Store at -20°C. Stability is validated for 7 days only.

Step 2: Sample Preparation

  • Weigh 100 mg of Drug Substance into a 20 mL Headspace Vial.

  • Add 5.0 mL of Diluent (DMSO containing 5 ppm ISTD).

  • Immediately crimp the cap. Do not vortex excessively to avoid heating.

Step 3: GC-MS Parameters

  • Oven: 40°C (hold 2 min) → 10°C/min → 220°C.

  • Inlet: Split 1:10 @ 200°C.

  • MS Source: SIM Mode (Select Ion Monitoring).

    • Target Ion: m/z 133 (Molecular ion fragment).

    • Qualifier Ions: m/z 175, 177 (Chlorine isotope pattern).

  • Headspace Conditions: Incubation 80°C for 20 mins.

C. Validation Parameters (Acceptance Criteria)
  • System Suitability: ISTD area RSD < 5%.

  • Specificity: No interfering peaks at CMPT retention time in blank API.

  • Linearity: R² > 0.99 from 0.5 ppm to 50 ppm.

  • Accuracy: Spike recovery at LOQ, 100%, and 150% levels must be 80-120%.

  • Robustness: Vary incubation temperature by ±5°C.

Visualization of Workflows
Diagram 1: Analytical Decision Tree

This logic gate determines why HS-GC-MS is selected over LC-MS for this specific alkyl halide.

AnalyticalDecision Start Analyte: this compound CheckVolatility Is the analyte volatile? Start->CheckVolatility GC_Path Gas Chromatography (GC) CheckVolatility->GC_Path Yes LC_Path Liquid Chromatography (LC) CheckVolatility->LC_Path No CheckStability Is it hydrolytically stable? Method_LC Rejected: LC-MS (Risk of Hydrolysis in Aqueous Phase) CheckStability->Method_LC No (Alkyl Chloride) MatrixCheck Is the Matrix Volatile? GC_Path->MatrixCheck LC_Path->CheckStability Method_HS Recommended: Headspace GC-MS (High Stability, Clean System) MatrixCheck->Method_HS No (Solid API) Method_DLI Alternative: Direct Injection GC-MS (High Sensitivity, High Maintenance) MatrixCheck->Method_DLI Yes (Liquid Intermediate)

Caption: Decision matrix highlighting the selection of Headspace GC-MS to mitigate hydrolysis risks associated with LC-MS and matrix contamination in Direct Injection GC.

Diagram 2: Inter-Laboratory Validation Workflow

The step-by-step flow for coordinating validation across three sites.

ValidationWorkflow cluster_Execution 3. Site Execution (Parallel) Plan 1. Protocol Design (Define CMPT-d7 ISTD) Prep 2. Sample Shipments (Dry Ice - Prevent Degradation) Plan->Prep LabA Lab A (HS-GC-MS) Prep->LabA LabB Lab B (HS-GC-MS) Prep->LabB LabC Lab C (HS-GC-MS) Prep->LabC Data 4. Data Consolidation (Calculate Horwitz Ratio) LabA->Data LabB->Data LabC->Data Report 5. Final Validation Report (ICH Q2(R2) Compliant) Data->Report

Caption: Workflow for multi-site validation, emphasizing the critical control of sample transport conditions to ensure homogeneity across laboratories.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] International Council for Harmonisation.[6]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[6]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[6][7] John Wiley & Sons. (Focus on Alkyl Halide reactivity).

  • Elder, D. P., et al. (2016). "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Journal of Pharmaceutical and Biomedical Analysis. (Context for Thiazole/Alkyl Chloride analysis).

Sources

Analysis of enantiomeric excess for chiral 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of enantiomeric excess for chiral 2-(1-chloro-2-methylpropyl)-1,3-thiazole[1]

Executive Summary

The accurate determination of enantiomeric excess (ee) for This compound is a critical quality attribute in the synthesis of microtubule inhibitors, specifically Dolastatin 10 and Tubulysin analogues.[1] This molecule serves as a chlorinated variant of the "Tubuvaline" or "Dolavaline" pharmacophore.[1]

The C1-stereocenter (benzylic-like position adjacent to the thiazole ring) is highly susceptible to racemization via


 pathways or elimination-addition mechanisms during synthesis and storage.[1] Consequently, analytical protocols must minimize thermal stress and solvolysis. This guide prioritizes Chiral Gas Chromatography (GC)  for the volatile chloride and Chiral HPLC  for its alcohol precursor, providing a dual-validation framework.[1]
Part 1: Analytical Strategy & Decision Matrix

The choice of method depends on the sample state (chloride vs. alcohol precursor) and the required sensitivity.[1]

  • Primary Method (Chloride): Chiral Capillary GC.[1] The chloride is volatile and lacks strong hydrogen-bonding donors, making it ideal for cyclodextrin-based GC separation.[1]

  • Secondary Method (Precursor Alcohol): Chiral HPLC.[1] The alcohol precursor, 2-(1-hydroxy-2-methylpropyl)thiazole, is best resolved on polysaccharide-based HPLC columns (e.g., Chiralcel OD-H) due to hydrogen bonding capabilities.

AnalysisWorkflow Sample Sample: Thiazole Derivative Check Functional Group Check Sample->Check Chloride Target: Alkyl Chloride (Volatile, Labile) Check->Chloride -Cl present Alcohol Precursor: Alcohol (Polar, Stable) Check->Alcohol -OH present GC Method A: Chiral GC (Rt-βDEXsm or similar) Chloride->GC Direct Injection HPLC Method B: Chiral HPLC (Chiralcel OD-H) Alcohol->HPLC Normal Phase Result Calculate ee% & Validate GC->Result HPLC->Result

Figure 1: Decision matrix for selecting the optimal analytical technique based on the specific synthetic intermediate.

Part 2: Primary Protocol – Chiral Capillary GC

Scope: Direct analysis of this compound. Rationale: The thiazole ring and the isopropyl group form a tight inclusion complex with derivatized


-cyclodextrins.[1] The lack of derivatization prevents artifactual racemization.[1]
Instrument Configuration
  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Carrier Gas: Helium or Hydrogen (Constant linear velocity: 35 cm/sec).[1]

  • Injector: Split Mode (Ratio 50:1 to 100:1) @ 200°C. Note: Keep injector temp as low as possible to prevent thermal elimination of HCl.

Stationary Phase Selection

The most effective phases for chiral thiazoles are Permethylated


-Cyclodextrins  or Silylated 

-Cyclodextrins
.[1]
ParameterSpecification
Recommended Column Rt-βDEXsm (Restek) or Hydrodex β-6TBDM (Macherey-Nagel)
Dimensions 30 m

0.25 mm ID

0.25 µm df
Phase Chemistry 2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin
Selectivity Mechanism Inclusion of the thiazole ring into the CD cavity; steric discrimination of the isopropyl group.[1]
Step-by-Step Method
  • Sample Prep: Dissolve 1-2 mg of the chloride in 1.0 mL of anhydrous n-heptane or dichloromethane.[1] Avoid alcohols (methanol/ethanol) to prevent solvolysis.[1]

  • Oven Program:

    • Initial: 90°C (Hold 1 min).

    • Ramp 1: 2°C/min to 140°C (Critical resolution window).

    • Ramp 2: 20°C/min to 200°C (Burn out).

  • Data Analysis:

    • Expect the enantiomers to elute between 12–18 minutes.[1]

    • Target Resolution (

      
      ):  > 1.5 (Baseline separation).
      

Representative Performance Metrics: | Compound |


 (Separation Factor) | 

(Resolution) | Elution Order (Typical) | | :--- | :--- | :--- | :--- | | 2-(1-chloro-2-methylpropyl)thiazole | 1.08 – 1.12 | 2.1 | (S) then (R) [Verify with standard] |
Part 3: Secondary Protocol – Chiral HPLC (Precursor Analysis)[1]

Scope: Analysis of the alcohol precursor 2-(1-hydroxy-2-methylpropyl)thiazole. Rationale: If the chloride is unstable or racemizated, analyzing the precursor confirms the stereochemical integrity of the starting material.[1]

Instrument Configuration
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose derivative).[1]

  • Dimensions: 250 mm

    
     4.6 mm, 5 µm particle size.[2][3]
    
  • Detection: UV @ 254 nm (Thiazole absorption max).[1]

Mobile Phase Optimization

Thiazoles are basic; peak tailing is a common issue.[1] The addition of a basic modifier is mandatory.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA).[1]

  • Ratio: 95 : 5 : 0.1 (v/v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 25°C.

Mechanistic Insight: The hydroxyl group of the analyte forms hydrogen bonds with the carbamate groups on the polysaccharide backbone, while the thiazole ring engages in


-

stacking with the phenyl groups of the stationary phase.[1]
Part 4: Critical Control Points & Troubleshooting
1. Racemization during Synthesis

The conversion of the alcohol to the chloride (typically using


 or Ghosez's reagent) often proceeds with inversion (Walden inversion) or retention (Double inversion), depending on conditions.[1] However, the presence of the thiazole ring stabilizes the carbocation intermediate, leading to partial racemization .[1]
  • Test: Analyze both the alcohol (HPLC) and the chloride (GC).

  • Calculation: If Alcohol ee = 99% and Chloride ee = 90%, the chlorination step is causing 5% racemization.[1]

2. Sample Stability

The alkyl chloride is reactive.[1]

  • Storage: Store samples in hexane at -20°C.

  • Solvents: Never use protic solvents (MeOH, Water) for the chloride sample preparation; they will cause

    
     substitution, altering the ee.[1]
    

Troubleshooting Problem Issue: Low Resolution or Broad Peaks Check1 Check Solvent Problem->Check1 Check2 Check Injector Temp Problem->Check2 Check3 Check Column Phase Problem->Check3 Action1 Use Heptane (No MeOH!) Check1->Action1 If solvolysis detected Action2 Lower to 180°C (Prevent Degradation) Check2->Action2 If baseline noisy Action3 Switch to β-DEXsm (Specific for bulky groups) Check3->Action3 If α < 1.05

Figure 2: Troubleshooting logic for chiral GC analysis of thiazole alkyl chlorides.

References
  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Armstrong, D. W., et al. (1994).[1] Enantiomeric separation of complex chiral molecules by HPLC and GC. Analytical Chemistry, 66(9), 1473-1484. Link[1]

  • Pettit, G. R., et al. (1989).[1] Dolastatins 11-15, sandrospermine and other constituents of the sea hare Dolabella auricularia.[1] Journal of Organic Chemistry, 54(26), 6005-6014. (Context on Thiazole-amino acid fragments). Link[1]

  • Restek Corporation. (2024).[1] Chiral Column Selection Guide for Pharmaceutical Intermediates. Link

  • Daicel Corporation. (2023).[1] Instruction Manual for Chiralcel OD-H: Separation of Heterocyclic Alcohols. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole, a chlorinated heterocyclic compound. Adherence to these procedures is essential to mitigate potential hazards and ensure compliance with regulatory standards.

I. Understanding the Hazard Profile

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Similar chlorinated compounds can cause skin and eye irritation.[1][2]

  • Flammability: While data is limited, related chlorinated compounds are flammable.[3] It is crucial to keep the chemical away from heat, sparks, open flames, and other ignition sources.[2]

  • Environmental Hazards: Chlorinated organic compounds can be toxic to aquatic life and may have long-term adverse effects on the environment.[4] Therefore, direct discharge into drains or rivers is strictly prohibited.[1]

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases.[1]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride/phosgene.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound for disposal.

PPE ComponentSpecificationRationale
Gloves Impermeable chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption, which may be harmful.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[1]
Lab Coat A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood. If ventilation is inadequate, a respirator may be necessary.To prevent inhalation of potentially harmful vapors.[1]

Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid contaminating your skin.

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste.

Step 1: Waste Segregation

  • Crucially, do not mix this chlorinated waste with non-halogenated solvent waste.[5] Mixing can complicate the disposal process and significantly increase costs.[5]

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6] The original container is often a suitable choice.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate quantity of waste in the container.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a cool, well-ventilated area, away from heat and direct sunlight.[1]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Keep the container closed at all times, except when adding waste.[6]

Step 4: Arrange for Professional Disposal

  • Never dispose of this chemical down the drain or in regular trash. [3][7] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.[1]

  • Provide them with the complete chemical name and any available safety information.

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound
IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1] Eliminate all sources of ignition.[1]

  • Containment: For small spills, contain the material using an inert absorbent material like sand, silica gel, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

V. Regulatory Context

The disposal of chlorinated hydrocarbons is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA). These compounds may be classified as hazardous waste, and their disposal is subject to specific regulations to prevent environmental contamination.[8]

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.